4-Bromo-3-isopropylbenzoic acid
Description
BenchChem offers high-quality 4-Bromo-3-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.1 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AVLGNLUCRVKPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-3-isopropylbenzoic Acid (CAS 741698-94-2): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the success of lead optimization. 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a highly versatile, bifunctional aromatic intermediate. It is predominantly utilized in the synthesis of pharmaceuticals targeting anti-inflammatory and analgesic pathways[1]. By offering both a cross-coupling vector (the aryl bromide) and a derivatization handle (the carboxylic acid), this compound allows researchers to rapidly construct complex biaryl scaffolds while finely tuning the lipophilicity and steric profile of the target pharmacophore.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 4-Bromo-3-isopropylbenzoic acid is critical for predicting its behavior in solvent systems, its reactivity in transition-metal catalysis, and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.
The following quantitative data has been synthesized from authoritative chemical databases[2] and commercial analytical standards:
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₀H₁₁BrO₂ | Defines the baseline atomic composition. |
| Molecular Weight | 243.10 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |
| Melting Point | 145 – 150 °C | Indicates a stable crystalline solid at room temperature, facilitating easy handling and storage. |
| Boiling Point | 323.0 ± 35.0 °C (at 760 mmHg) | High boiling point reflects strong intermolecular hydrogen bonding from the carboxylic acid dimer. |
| XLogP3 | 3.3 | Moderate-to-high lipophilicity; the isopropyl group significantly enhances membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Physical Form | Solid | Standard state under ambient conditions. |
Structural Logic & Mechanistic Causality
The utility of 4-Bromo-3-isopropylbenzoic acid lies in its precise substitution pattern. As a Senior Application Scientist, it is vital to look beyond the functional groups and understand the causality of their spatial arrangement:
-
The C4-Bromo Vector: The bromine atom serves as an excellent leaving group for Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).
-
The C3-Isopropyl Shield (Ortho-Steric Hindrance): The bulky isopropyl group positioned ortho to the bromine atom is not merely a lipophilic appendage. It provides significant steric hindrance around the C-Br bond. Mechanistically, this dictates catalyst selection: standard triphenylphosphine (PPh₃) ligands may struggle during the oxidative addition step. Instead, bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are required to accelerate the catalytic cycle and prevent protodehalogenation side reactions.
-
The C1-Carboxylic Acid: This moiety provides a terminal handle for amidation, esterification, or salt formation, allowing chemists to modulate the aqueous solubility of the final drug candidate.
Fig 1: Divergent synthetic pathways of 4-Bromo-3-isopropylbenzoic acid.
Synthetic Utility: Self-Validating Protocol for Suzuki-Miyaura Coupling
To leverage this building block effectively, the following protocol details a robust, self-validating methodology for synthesizing biaryl compounds via Suzuki-Miyaura cross-coupling.
Experimental Methodology
-
Reagents: 4-Bromo-3-isopropylbenzoic acid (1.0 eq), Arylboronic acid (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (0.05 eq).
-
Solvent System: 1,4-Dioxane / H₂O (4:1 ratio).
Step-by-Step Workflow:
-
Reagent Assembly: Charge a Schlenk flask with the bromo-acid, arylboronic acid, base, and catalyst. Causality: The biphasic Dioxane/H₂O system ensures solubility of both the organic substrates and the inorganic base required for the transmetalation step.
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes or perform three freeze-pump-thaw cycles. Causality: Palladium(0) active species are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation and homocoupling of the boronic acid.
-
Thermal Activation: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
In-Process Control (IPC) & Validation: Before proceeding to workup, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the starting material mass (
241/243) is fully consumed and the target biaryl mass is dominant. This prevents premature quenching. -
Workup & Isolation: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl. Causality: Acidification protonates the carboxylate salt back into the free carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Fig 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.
Analytical Characterization Signatures
To ensure the integrity of the starting material before initiating complex syntheses, researchers should verify the compound against expected spectroscopic signatures:
-
¹H NMR (CDCl₃ or DMSO-d₆): Look for a distinct doublet integrating to 6 protons around
1.2 - 1.3 ppm (the two methyl groups of the isopropyl moiety) and a multiplet around 3.3 ppm (the methine proton). The aromatic region will display a classic 1,2,4-substitution splitting pattern. A broad singlet far downfield ( 12.0 - 13.0 ppm) confirms the carboxylic acid proton. -
FT-IR: A strong, sharp absorbance at ~1680–1700 cm⁻¹ indicates the carbonyl (
) stretch, accompanied by a very broad band from 2500–3300 cm⁻¹ characteristic of the hydrogen-bonded stretch of the carboxylic acid dimer.
References
-
PubChem - 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - Chemical and Physical Properties. National Center for Biotechnology Information. URL:[Link]
Sources
4-Bromo-3-isopropylbenzoic Acid: Supply Chain Intelligence & Technical Profile
Topic: "4-Bromo-3-isopropylbenzoic acid" suppliers and commercial availability Content Type: In-depth Technical Guide
Executive Summary 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a specialized "building block" used primarily in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike its commodity analogs (e.g., 4-bromo-3-methylbenzoic acid), this compound is characterized by restricted commercial availability due to specific synthetic challenges related to regioselectivity.
This guide provides researchers with a validated procurement strategy, a technical analysis of the synthesis bottlenecks that drive its scarcity, and a rigorous quality control (QC) protocol to avoid common isomeric confusion.
Chemical Profile & Isomer Intelligence
Before initiating procurement, it is critical to distinguish the target compound from its more common isomers. The steric bulk of the isopropyl group significantly alters the reactivity profile compared to methyl-substituted analogs.
| Property | Specification |
| Chemical Name | 4-Bromo-3-isopropylbenzoic acid |
| CAS Number | 741698-94-2 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Key Structural Feature | Ortho-relationship between the bulky isopropyl group and the bromine atom. |
| Common Confusion | Often confused with 3-Bromo-4-isopropylbenzoic acid (CAS 99070-17-4), which is more widely available. |
The "Contrarian Isomer" Challenge
The scarcity of 4-bromo-3-isopropylbenzoic acid stems from the physics of electrophilic aromatic substitution (EAS).
-
Direct Bromination Fails: Brominating 3-isopropylbenzoic acid typically yields the 6-bromo isomer (also named 2-bromo-5-isopropylbenzoic acid) because the position para to the isopropyl group is sterically favored over the target ortho position (Position 4).
-
Oxidation Risks: Synthesizing the precursor (4-bromo-3-isopropyltoluene) and oxidizing it is risky; the benzylic C-H of the isopropyl group is tertiary and highly susceptible to oxidative degradation, often competing with the methyl group oxidation.
Supply Chain Landscape
Commercial Status: Make-to-Order (MTO) Do not expect "off-the-shelf" bulk availability (100g+) from Tier 1 vendors (Sigma-Aldrich, Fisher). This compound is typically held in milligram quantities by specialized building block vendors or synthesized upon request.
Supplier Tier Analysis
| Tier | Vendor Type | Availability Probability | Recommended Strategy |
| Tier 1 | Aggregators (eMolecules, SciFinder, PubChem) | High (Data only) | Use these platforms only to identify which Tier 2 vendor currently holds stock. Do not rely on "In Stock" flags without verification. |
| Tier 2 | Building Block Specialists (BLD Pharm, Enamine, Combi-Blocks, AChemBlock) | Medium (1-5g) | Primary Source. These vendors specialize in diverse halo-benzoic acids. Expect lead times of 2-3 weeks if stock is in a global warehouse (e.g., China to US/EU). |
| Tier 3 | Catalog Giants (Sigma-Aldrich, Thermo Fisher) | Low | Usually list the compound as "Inquiry" or re-sell from Tier 2 sources at a markup. |
| Tier 4 | Custom Synthesis (WuXi AppTec, Pharmaron) | Guaranteed | Required for scale-up (>100g). Lead time: 6-10 weeks. |
Validated Supplier Links (Reference Check)
-
BLD Pharm: Lists CAS 741698-94-2.[1][2] Often requires cold-chain transport due to stability precautions [1].
-
Ambeed: Lists the compound but frequently flags it for "Inquiry" [3].
-
PubChem Source List: Aggregates current vendors; useful for spotting new entrants [2].
Procurement Decision Logic
To avoid procuring the wrong isomer or facing indefinite delays, follow this logic flow.
Figure 1: Procurement Decision Tree. Note the critical QC step to validate regiochemistry before bulk purchase.
Technical Deep Dive: The Synthesis Bottleneck
Understanding why this compound is rare helps in negotiating with custom synthesis providers. The synthesis fights against natural steric and electronic directing effects.
The Regioselectivity Trap
In standard electrophilic aromatic substitution (EAS), the isopropyl group and the carboxylic acid group compete to direct the incoming bromine.
-
3-Isopropylbenzoic Acid:
-
-COOH (Meta director): Deactivates the ring. Directs to position 3 (relative to itself).
-
-Isopropyl (Ortho/Para director): Activates the ring. Directs to positions 2, 4, and 6.
-
-
The Conflict:
-
Position 6: Ortho to -COOH, Para to -Isopropyl. (Sterically accessible).
-
Position 4 (Target): Para to -COOH, Ortho to -Isopropyl. (Sterically hindered by the bulky Isopropyl group).
-
-
Result: Direct bromination yields the 6-bromo isomer as the major product.
Figure 2: Regioselectivity map illustrating why the target compound is a minor product in direct synthesis.
Recommended Synthetic Route for Custom Orders
If engaging a CRO (Contract Research Organization) for synthesis, suggest the Sandmeyer Route via the aniline. It is longer but guarantees the correct regiochemistry.
-
Nitration of 3-isopropylbenzoic acid (Separation of isomers is easier at the nitro stage).
-
Reduction to 4-amino-3-isopropylbenzoic acid.
-
Sandmeyer Reaction (NaNO₂, HBr, CuBr) to install the bromine at position 4.
Quality Control & Handling
Storage:
-
Store at 2-8°C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) if possible, as benzylic positions can slowly auto-oxidize over months.
Analytical Validation (The "Trust but Verify" Protocol): Do not rely solely on a Certificate of Analysis (CoA) from a Tier 2 vendor.
-
1H NMR: Look for the aromatic splitting pattern.
-
Target (4-Br-3-iPr): You should see an ortho-coupling (d, J ~8 Hz) between H-5 and H-6, and a singlet (or small doublet) for H-2.
-
Isomer (6-Br-3-iPr): The protons are para to each other (H-2 and H-5). You will see two singlets (or very weak meta-coupling).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Crucial for absolute confirmation.
-
Target: Strong NOE correlation between the Isopropyl-CH and the aromatic H-2. No correlation between Isopropyl-CH and H-5.
-
References
-
BLD Pharm. (2025). Product Detail: 4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2).[1][2][3][4] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid. Retrieved from
-
Ambeed. (2025). Catalog Entry: 4-Bromo-3-isopropylbenzoic acid.[1][2][3][4][5][6] Retrieved from
-
Schammel, M. H., et al. (2021).[7] Structural effects on the bromination rate and selectivity of alkylbenzenes. Royal Society of Chemistry.[7] (Contextual grounding for regioselectivity claims).
Sources
- 1. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 99070-17-4 | 3-Bromo-4-isopropylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-Bromo-3-isopropylbenzoic acid | 741698-94-2 [sigmaaldrich.com]
- 5. Stereoselectivity of the Beckmann Rearrangement of the Oxime Derived from 4-Bromoacetophenone | Ambeed [ambeed.com]
- 6. 3-Isopropylbenzoic acid (5651-47-8) for sale [vulcanchem.com]
- 7. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
"4-Bromo-3-isopropylbenzoic acid" role as a synthetic building block
Technical Whitepaper: 4-Bromo-3-isopropylbenzoic Acid as a Pivotal Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2) is not merely a halogenated aromatic; it is a "tactical" building block designed to solve specific problems in modern drug discovery—specifically the modulation of nuclear receptors (like ROR
Its value lies in the precise interplay of its three functional components:
-
The C4-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend the scaffold.
-
The C3-Isopropyl Group: A steric "enforcer."[1] By placing a bulky alkyl group ortho to the bromine, it forces any coupled biaryl system out of planarity, creating a twisted conformation often required for selectivity in receptor binding pockets. It also increases lipophilicity (LogP) and metabolic stability compared to a methyl group.
-
The C1-Carboxylic Acid: A versatile anchor for amide coupling (peptidomimetics) or heterocycle formation (benzimidazoles, oxadiazoles).
This guide serves as a blueprint for utilizing this scaffold effectively, addressing the unique synthetic challenges posed by its steric congestion.
Part 2: Synthetic Access (The "Make")
Reliable access to this building block is a prerequisite for scale-up. While direct bromination of 3-isopropylbenzoic acid is possible, it often suffers from regioselectivity issues (favoring the 6-position, para to the isopropyl).
The authoritative industrial route utilizes m-cymene (1-isopropyl-3-methylbenzene) as the starting material, leveraging the directing effects of the alkyl groups before oxidizing the methyl to the acid.
Validated Synthetic Pathway
Figure 1: Retrosynthetic analysis and forward synthesis of 4-Bromo-3-isopropylbenzoic acid. The steric bulk of the isopropyl group directs bromination to the C4 position (para to the smaller methyl group).
Part 3: Chemoselectivity & The "Ortho-Effect"
The defining feature of this molecule is the steric hindrance at the C4-Bromine position caused by the C3-Isopropyl group. This is a double-edged sword: it provides the desired pharmacological conformation but hampers standard cross-coupling yields.
The Challenge: Standard Pd(PPh
The Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that are designed to facilitate coupling on hindered substrates.
Comparative Ligand Performance (Suzuki Coupling)
| Ligand System | Catalyst Precursor | Yield (Typical) | Notes |
| PPh | Pd(PPh | < 20% | Fails due to steric crowding; slow oxidative addition. |
| dppf | Pd(dppf)Cl | 40-50% | Moderate success; requires high temperatures (100°C+). |
| SPhos | Pd | 85-95% | Gold Standard. The methoxy groups on SPhos interact with Pd, stabilizing the monoligated species required for hindered substrates. |
| XPhos | Pd | 80-90% | Excellent for heteroaryl partners (e.g., coupling to pyridines). |
Part 4: Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-isopropylbenzoic acid with Phenylboronic Acid (Sterically Demanding)
Rationale: This protocol uses SPhos , a ligand specifically engineered for sterically hindered aryl chlorides/bromides. We use K
Reagents:
-
4-Bromo-3-isopropylbenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(OAc)
(0.02 equiv) or Pd (dba) (0.01 equiv) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
K
PO (3.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Pre-complexation (Critical): In a dry vial, charge the Pd source and SPhos ligand. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes under Nitrogen/Argon. Visual Check: Solution should turn from dark red/brown to a clear orange/yellow, indicating active catalyst formation.
-
Substrate Addition: Add the 4-Bromo-3-isopropylbenzoic acid, the boronic acid, and the solid K
PO to the reaction vessel. -
Degassing: Add the water component. Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Heat the sealed vessel to 100°C for 4–12 hours.
-
Self-Validating Check (TLC): Monitor consumption of the starting material. The acid functionality will cause streaking on silica; add 1% Acetic Acid to your TLC eluent (e.g., 50% EtOAc/Hexanes + 1% AcOH) to get sharp spots.
-
-
Workup (Acid-Base Purification):
-
Cool to RT. Dilute with EtOAc.
-
Wash 1: Extract with 1N NaOH . The product (a biaryl acid) moves to the aqueous layer. Impurities (uncoupled boronic acid, ligand, dimer) remain in the organic layer. Discard the organic layer.
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product should precipitate as a white/off-white solid.
-
Extraction: Extract the cloudy aqueous layer with EtOAc (3x). Dry over Na
SO and concentrate.
-
Part 5: Applications in Drug Discovery (ROR t)
The primary application of this scaffold is in the synthesis of ROR
Mechanism of Action:
The ROR
Figure 2: Workflow for converting the scaffold into a bioactive ROR
Part 6: Handling & Stability
-
Storage: Store at room temperature, kept dry. The bromine-carbon bond is stable, but the carboxylic acid can absorb moisture.
-
Safety: Irritant to eyes and skin. The lipophilic nature (due to the isopropyl group) facilitates skin absorption more than unsubstituted benzoic acid.
-
Analysis:
-
1H NMR (DMSO-d6): Look for the isopropyl doublet (~1.2 ppm) and septet (~3.3 ppm). The aromatic protons will appear as a distinctive pattern: a doublet (C5-H), a doublet of doublets (C6-H), and a singlet (C2-H). The C2-H singlet will be slightly downfield due to the deshielding of the adjacent COOH and iPr groups.
-
References
-
Sigma-Aldrich. 4-Bromo-3-isopropylbenzoic acid Product Specification and CAS 741698-94-2 Entry.[3]Link
-
PubChem. Compound Summary: 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[4] National Library of Medicine.[4] Link[4]
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational text on SPhos/XPhos utility for hindered biaryls). Link
-
Fauber, B. P., et al. "Discovery of Imidazopyridine RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2015. (Illustrates the use of hindered benzoic acids in RORγt drug design). Link
-
Lilly, Eli & Co. Patent WO2018160547: Nuclear Receptor ROR-gammaT Inverse Agonists. (Describes the use of isopropyl-substituted aromatic scaffolds in clinical candidates). Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 3. 4-Bromo-3-isopropylbenzoic acid | 741698-94-2 [sigmaaldrich.com]
- 4. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Pharmacophoric Potential of 4-Bromo-3-isopropylbenzoic Acid: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a highly privileged, multi-functional intermediate [1]. While rarely utilized as a terminal Active Pharmaceutical Ingredient (API) itself, its unique substitution pattern—a carboxylic acid anchor, a sterically demanding isopropyl group, and a reactive bromine atom—makes it an ideal pharmacophoric core. This whitepaper explores the structural rationale, potential biological activities, and self-validating experimental workflows required to harness this molecule in the development of nuclear receptor agonists and selective enzyme inhibitors.
Structural & Physicochemical Rationale
To understand the biological potential of 4-bromo-3-isopropylbenzoic acid, we must first analyze its molecular geometry and electronic distribution. The molecule features a benzene ring with three critical vectors:
-
C1 - Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor/acceptor and an electrostatic anchor. It is electron-withdrawing, which activates the para-position (C4) for nucleophilic or oxidative attacks.
-
C3 - Isopropyl Group (-CH(CH₃)₂): Provides significant steric bulk and lipophilicity. As an electron-donating group via inductive effects, it enriches the local electron density but primarily serves to dictate the 3D conformation of downstream derivatives.
-
C4 - Bromine (-Br): Positioned para to the carboxylic acid and ortho to the isopropyl group. The bromine serves as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling [2].
When the C4-bromine is replaced with an aryl group (e.g., via Suzuki coupling), the adjacent C3-isopropyl group creates severe steric hindrance. This forces the newly formed biaryl system out of coplanarity, resulting in a "twisted" dihedral angle. This non-planar geometry is a critical design element: it prevents the molecule from intercalating promiscuously into flat, off-target hydrophobic pockets, thereby driving target selectivity.
Quantitative Physicochemical Profile
The baseline properties of the unfunctionalized core leave an optimal "budget" for lead optimization, ensuring final derivatives comply with Lipinski's Rule of Five.
| Property | Value | Pharmacological Relevance |
| Molecular Weight | 243.10 g/mol | Leaves ample mass budget (<250 Da) for further functionalization to build complex APIs. |
| LogP (Predicted) | ~3.3 | High lipophilicity driven by the isopropyl group; ideal for penetrating deep hydrophobic binding pockets. |
| Hydrogen Bond Donors | 1 (-COOH) | Essential for anchoring to basic amino acid residues (e.g., Arginine) in target active sites. |
| Hydrogen Bond Acceptors | 2 (-COOH) | Facilitates secondary interactions with solvent molecules or the receptor backbone. |
| Topological Polar Surface Area | 37.3 Ų | Excellent passive membrane permeability; highly suitable for intracellular targets like nuclear receptors. |
Potential Biological Activities & Target Classes
The true biological activity of 4-bromo-3-isopropylbenzoic acid is unlocked when it is utilized as a precursor to synthesize targeted ligands. The structural motifs inherent to this molecule map perfectly to two primary pharmacological domains.
A. Retinoid X Receptor (RXR) Agonism
The Retinoid X Receptor (RXR) is a nuclear receptor that regulates gene transcription, cell differentiation, and metabolism. RXR ligands typically require a lipophilic tail and an acidic headgroup. 4-Bromo-3-isopropylbenzoic acid serves as an exact structural mimic for the hydrophobic domain of known rexinoids (such as Bexarotene analogs)[3].
When functionalized at the C4 position with extended aromatic systems, the C3-isopropyl group acts as a "wedge" that locks the molecule into the hydrophobic pocket of the RXR Ligand Binding Domain (LBD). The C1-carboxylic acid simultaneously forms a critical salt bridge with Arg316 in the RXR active site, triggering a conformational shift that recruits co-activators and initiates gene transcription.
Figure 1: Mechanism of RXR activation by 4-bromo-3-isopropylbenzoic acid derived biaryl ligands.
B. Cyclooxygenase-2 (COX-2) Inhibition (NSAID Pharmacophore)
Biphenyl-carboxylic acids are classic scaffolds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Flurbiprofen). By cross-coupling the 4-bromo position with various aryl boronic acids, researchers can generate libraries of COX inhibitors [4]. The presence of the 3-isopropyl group is highly advantageous here: the COX-2 enzyme features a larger, more flexible side pocket compared to COX-1. The steric bulk of the isopropyl group prevents the molecule from entering the narrow COX-1 channel, thereby driving selective COX-2 inhibition and reducing gastrointestinal toxicity.
Self-Validating Experimental Workflows
To transition from the raw chemical building block to a biologically active ligand, a rigorous, self-validating workflow must be established. Below are the optimized protocols for synthesis and biological evaluation.
Workflow 1: Synthesis of a Biphenyl Ligand via Suzuki-Miyaura Coupling
Causality Check: Why use Pd(dppf)Cl₂? The C4-bromine is sterically hindered by the adjacent C3-isopropyl group. Standard palladium catalysts (like Pd(PPh₃)₄) often fail due to slow oxidative addition. Pd(dppf)Cl₂ features a large "bite angle" that forces the palladium center into a highly reactive geometry, overcoming the steric barrier.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromo-3-isopropylbenzoic acid (1.0 eq) and the desired aryl boronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq). Note: K₂CO₃ is chosen to activate the boronic acid into a reactive boronate complex without hydrolyzing the final product.
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The biphasic system ensures solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 3 (to ensure the carboxylic acid is fully protonated and partitions into the organic layer), and extract with Ethyl Acetate. Purify via Preparative HPLC to achieve >95% purity.
Workflow 2: RXR Luciferase Reporter Gene Assay
Causality Check: To ensure that the observed luminescence is due to true receptor agonism and not an artifact of cell proliferation or cytotoxicity, this protocol utilizes a dual-luciferase system. The Firefly luciferase measures RXR activation, while the Renilla luciferase acts as an internal control for cell viability.
Step-by-Step Protocol:
-
Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with three plasmids: an RXR
expression vector, a Firefly luciferase reporter containing Retinoic Acid Response Elements (RARE), and a constitutively active Renilla luciferase vector (pRL-TK). -
Compound Treatment: After 24 hours, wash the cells and treat them with the synthesized 4-bromo-3-isopropylbenzoic acid derivatives (serially diluted from 10 µM to 1 nM in DMSO/media, final DMSO concentration <0.1%).
-
Incubation: Incubate for 18 hours at 37°C to allow for ligand binding, DNA transcription, and luciferase protein translation.
-
Dual Readout: Lyse the cells using a Dual-Luciferase Assay Reagent. Measure Firefly luminescence first (RXR activation), then quench and measure Renilla luminescence (cell viability).
-
Data Analysis: Normalize the Firefly signal against the Renilla signal. Calculate the EC₅₀ using a non-linear regression curve fit.
Figure 2: End-to-end experimental workflow from chemical synthesis to biological validation.
Conclusion
4-Bromo-3-isopropylbenzoic acid is far more than a simple chemical reagent; it is a meticulously designed pharmacophore. By leveraging the steric influence of the isopropyl group and the synthetic versatility of the bromine atom, researchers can systematically build highly selective nuclear receptor agonists and enzyme inhibitors, driving the next generation of targeted therapeutics.
References
- PubChem. "4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772". National Center for Biotechnology Information.
- Sigma-Aldrich. "4-Bromo-3-isopropylbenzoic acid | 741698-94-2". MilliporeSigma.
- PubMed Central (PMC). "A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences". National Institutes of Health.
- PubMed Central (PMC). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". National Institutes of Health.
Methodological & Application
Application Note: Regioselective Synthesis of 4-Bromo-3-isopropylbenzoic Acid
This Application Note and Protocol provides a comprehensive guide for the synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid . This transformation involves an Electrophilic Aromatic Substitution (EAS) on a deactivated, meta-substituted benzene ring, presenting specific regioselectivity challenges that are addressed herein.
Introduction & Strategic Analysis
The synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid is a critical functionalization step in the development of pharmaceuticals (e.g., GLP-1 analogs, nuclear receptor ligands) and agrochemicals. The target molecule features a bromine atom at the para position relative to the carboxylic acid and ortho to the isopropyl group.
Structural Challenge: Directing Effects
The starting material, 3-isopropylbenzoic acid, contains two directing groups with conflicting orientational preferences:
-
Isopropyl Group (-CH(CH₃)₂): A weak activator and ortho/para director . It directs incoming electrophiles to positions 2, 4, and 6 .
-
Carboxylic Acid Group (-COOH): A strong deactivator and meta director . It directs incoming electrophiles to position 5 (meta to itself).
The Regioselectivity Conflict: In Electrophilic Aromatic Substitution (EAS), activating groups (alkyl) generally override deactivating groups (carbonyls). Therefore, the isopropyl group controls the orientation.
-
Position 2: Sterically occluded (sandwiched between -COOH and -iPr). Highly disfavored.
-
Position 6 (Para to iPr): Sterically accessible relative to the isopropyl group but ortho to the bulky carboxylic acid.
-
Position 4 (Ortho to iPr): Sterically hindered by the bulky isopropyl group but para to the carboxylic acid.
While electronic effects often favor the position para to the activator (Position 6), the specific steric bulk of the isopropyl group and the electronic repulsion from the carboxylic acid can lead to a mixture of the 4-bromo (target) and 6-bromo (byproduct) isomers. This protocol is designed to maximize the yield of the 4-bromo isomer and effectively isolate it.
Reaction Pathway Visualization
Figure 1: Reaction scheme highlighting the divergent bromination pathways.
Experimental Protocol
Reagents and Equipment
| Reagent/Material | Specification | Role |
| 3-Isopropylbenzoic Acid | >98% Purity | Starting Material |
| Bromine (Br₂) | Reagent Grade | Electrophile Source |
| Iron(III) Bromide (FeBr₃) | Anhydrous, 98% | Lewis Acid Catalyst |
| Glacial Acetic Acid | >99.7% | Solvent (Polar, Protic) |
| Sodium Bisulfite (NaHSO₃) | Sat. Aqueous Sol. | Quenching Agent |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Apparatus: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Dissolution: Charge the flask with 3-isopropylbenzoic acid (10.0 g, 60.9 mmol) and Glacial Acetic Acid (60 mL) . Stir until fully dissolved.
-
Catalyst Addition: Add Iron(III) bromide (FeBr₃, 0.90 g, 3.0 mmol, 5 mol%) to the solution. The mixture may turn a dark reddish-brown.
Step 2: Bromination (Controlled Addition)
-
Preparation: Place Bromine (Br₂, 3.4 mL, 10.5 g, 66.0 mmol, 1.08 equiv) in the addition funnel.
-
Addition: Add the bromine dropwise over a period of 45–60 minutes at room temperature (20–25°C).
-
Note: The reaction is exothermic. If the temperature rises above 40°C, cool the flask in a water bath. Higher temperatures favor the formation of the thermodynamic 6-bromo isomer and poly-brominated byproducts.
-
-
Reaction Phase: Once addition is complete, stir the mixture at room temperature for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC. Look for the consumption of the starting material (Rf ~0.4) and the appearance of the product spots (Rf ~0.5-0.6).
Step 3: Quenching and Work-up
-
Quench: Pour the reaction mixture carefully into 200 mL of ice-cold water containing Sodium Bisulfite (NaHSO₃, 5 g) to destroy excess bromine. The solution should turn from red/orange to yellow/white.
-
Precipitation: A solid precipitate (crude product mixture) will form. Stir vigorously for 30 minutes.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove acetic acid and iron salts.
-
Drying: Dry the crude solid in a vacuum oven at 45°C overnight.
Purification (Isomer Separation)
The crude solid typically contains a mixture of the 4-bromo (Target) and 6-bromo (Byproduct) isomers. The 4-bromo isomer is generally less soluble in non-polar solvents due to higher symmetry and crystal packing efficiency.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (4:1) or Toluene .
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the crystals. The first crop is typically enriched in the 4-bromo-3-isopropylbenzoic acid .
-
Validation: Check isomeric purity by ¹H NMR. The 4-bromo isomer shows specific splitting patterns (see Section 3). If necessary, repeat recrystallization.
Analytical Validation
Compound: 4-Bromo-3-isopropylbenzoic acid Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Distinguishing the 4-bromo isomer from the 6-bromo isomer is critical.
| Position | 4-Bromo Isomer (Target) | 6-Bromo Isomer (Byproduct) |
| Aromatic H2 | ~7.85 ppm (d, J=2.0 Hz) (Meta to Br, Ortho to COOH) | ~7.60 ppm (s) (Para to iPr) |
| Aromatic H5 | ~7.65 ppm (d, J=8.2 Hz) (Ortho to Br) | ~7.45 ppm (d) |
| Aromatic H6 | ~7.75 ppm (dd, J=8.2, 2.0 Hz) (Ortho to COOH) | (Position 6 is substituted) |
| Key Feature | ABX System: Two doublets and a doublet of doublets. | Para-substitution pattern: Two singlets (if H2/H5) or AB system. |
Note: In the 4-bromo isomer, the proton at C2 is sandwiched between the COOH and iPr groups, but the iPr is at C3. Actually, C2 is between COOH (C1) and H (C3)? No, iPr is at C3. So H2 is between COOH and iPr. It will be a singlet or small doublet (meta coupling). In the 4-bromo isomer, H5 and H6 are adjacent (ortho coupling ~8Hz).
Mass Spectrometry
-
MS (ESI-): m/z 241/243 [M-H]⁻ (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or over-bromination. | Increase reaction time; ensure anhydrous FeBr₃. Do not exceed 1.1 eq of Br₂. |
| High 6-Bromo Isomer | Temperature too high; steric control insufficient. | Lower reaction temperature to 0–10°C. Consider using NBS in DMF/MeCN for milder conditions. |
| Iron Contamination | Poor work-up. | Perform an acid wash (dilute HCl) during the extraction phase if not filtering. |
Alternative Route (If Direct Bromination Fails)
If the regioselectivity of the direct bromination is unsatisfactory (>30% 6-bromo isomer), the Oxidation Route is recommended:
-
Start: 3-Isopropyltoluene (m-Cymene).
-
Brominate: Br₂/FeBr₃ to yield 4-bromo-3-isopropyltoluene (Separable by distillation).
-
Oxidize: KMnO₄/Pyridine oxidation of the methyl group to the carboxylic acid. This route often provides higher regiocontrol due to the electronic differences between Methyl and Isopropyl groups.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General EAS Regioselectivity rules).
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide. Synthesis, 2005(07), 1099-1102. Link
-
PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[1][2] National Center for Biotechnology Information. Retrieved February 27, 2026. Link
-
Lide, D. R. (Ed.). (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press. (Physical properties of benzoic acid derivatives).
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3-isopropylbenzoic acid. Merck KGaA. Link (For commercial specifications and safety data).
Sources
Optimized Protocol for the Regioselective Bromination of 3-Isopropylbenzoic Acid
Strategic Overview & Regioselectivity Analysis
The bromination of 3-isopropylbenzoic acid represents a classic competition between steric hindrance and electronic directing effects. This protocol targets the synthesis of 2-bromo-5-isopropylbenzoic acid (via bromination at the C6 position), a critical scaffold for Suzuki-Miyaura cross-coupling in drug discovery.
Mechanistic Rationale
The substrate contains two directing groups with opposing electronic natures:
-
Carboxyl Group (-COOH, C1): Strong electron-withdrawing group (EWG); meta-director. Deactivates positions 2, 4, and 6.
-
Isopropyl Group (-CH(CH₃)₂, C3): Weak electron-donating group (EDG); ortho/para-director. Activates positions 2, 4, and 6.
Regiochemical Outcome: The activating power of the alkyl group generally overrides the deactivating effect of the carboxyl group. However, the bulky isopropyl group imposes significant steric penalties on the ortho positions (C2 and C4).
-
Position 2: Severely hindered (sandwiched between -COOH and -iPr).
-
Position 4: Ortho to -iPr. Sterically congested.
-
Position 6: Para to -iPr. Least sterically hindered and electronically activated.
Therefore, C6 is the kinetically favored site, yielding 2-bromo-5-isopropylbenzoic acid (after renumbering for IUPAC priority).
Reaction Pathway & Mechanism[1][2]
The following diagram illustrates the electrophilic aromatic substitution (EAS) pathway and the critical workup logic.
Caption: Electrophilic attack favors the position para to the isopropyl group (C6) due to steric shielding at C2/C4.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazard Note |
| 3-Isopropylbenzoic Acid | >98% | Substrate | Irritant |
| Bromine ( | 99.5% | Reagent | Corrosive / Volatile / Toxic |
| Iron Powder (or | - | Catalyst | Hygroscopic ( |
| Glacial Acetic Acid | 99% | Solvent | Corrosive |
| Sodium Bisulfite ( | ACS | Quench | Irritant |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (RBF) with Claisen adapter.
-
Temperature Control: Oil bath (heating) and Ice/Water bath (cooling).
-
Safety: Addition funnel (pressure-equalizing), Gas scrubber (NaOH trap for HBr evolution).
-
Stirring: Overhead mechanical stirrer (preferred for slurries) or heavy-duty magnetic bar.
Experimental Protocol
Two methods are provided. Method A is the industry standard for scale-up. Method B is a milder alternative for high-throughput screening (HTS) scales.
Method A: Iron-Catalyzed Bromination (Standard Scale-Up)
Best for: Gram-to-Kilogram synthesis where cost and robustness are prioritzed.
1. Preparation:
-
Equip a 500 mL 3-neck RBF with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the top of the condenser to a gas outlet leading to a scrubber containing 10% NaOH solution (to neutralize evolved HBr gas).
-
Charge: Add 3-isopropylbenzoic acid (16.4 g, 100 mmol) and Glacial Acetic Acid (100 mL) . Stir until partially dissolved.
-
Catalyst: Add Iron powder (0.3 g, 5 mmol) or anhydrous
.
2. Bromine Addition (Critical Step):
-
Place Bromine (17.6 g, 5.6 mL, 110 mmol, 1.1 equiv) in the addition funnel.
-
Safety Check: Ensure the system is closed to the lab atmosphere and venting only to the scrubber.
-
Heat the mixture to 40°C to initiate the catalyst (indicated by color change to dark red/brown and initial gas evolution).
-
Add Bromine dropwise over 45–60 minutes .
-
Note: The reaction is exothermic. Maintain internal temperature between 40–50°C . If it spikes, stop addition and cool.
-
3. Reaction Aging:
-
After addition, raise temperature to 60°C and stir for 3–5 hours .
-
Monitoring: Check via HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). Look for disappearance of starting material (
) and appearance of product ( ).
4. Quenching & Isolation:
-
Cool the reaction mixture to room temperature (RT).
-
Pour the dark reaction mixture slowly into 500 mL of ice-cold water containing Sodium Bisulfite (5 g) .
-
Observation: The bisulfite removes excess bromine (red color fades to yellow/white). The product should precipitate as a solid.[1]
-
-
Stir the slurry for 30 minutes to ensure all clumps are broken and HBr is washed out.
5. Purification:
-
Filter the solid using a Buchner funnel.[2] Wash with cold water (3 x 100 mL) .
-
Recrystallization (Crucial for Isomer Purity):
-
Dissolve the crude wet cake in hot Ethanol/Water (3:1) or Glacial Acetic Acid .
-
Cool slowly to 4°C.
-
Filter the white crystalline solid and dry under vacuum at 50°C overnight.
-
Yield Expectation: 75–85% Target Purity: >98% (by HPLC)
Method B: NBS/Acid Bromination (Lab Scale / High Selectivity)
Best for: Small scale (<5g) or when handling liquid bromine is prohibited.
-
Dissolve 3-isopropylbenzoic acid (1.64 g, 10 mmol) in Acetonitrile (20 mL) .
-
Add N-Bromosuccinimide (NBS, 1.96 g, 11 mmol) .
-
Add catalyst: p-Toluenesulfonic acid (pTsOH, 0.2 equiv) or conc.
(3 drops) . -
Stir at Reflux (80°C) for 4 hours.
-
Concentrate solvent, redissolve in EtOAc, wash with water/brine, and recrystallize as above.
Post-Reaction Workflow & Troubleshooting
Caption: Purification workflow emphasizing the removal of iron salts and isomer separation via crystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Benzylic Bromination | Radical pathway active (Light/Heat).[3] | Exclude light (wrap flask in foil). Keep Temp <60°C. Ensure ionic catalyst (Fe) is active. |
| Low Conversion | Wet solvent or inactive catalyst. | Use glacial AcOH.[4][1] Add iodine crystal ( |
| Oiling Out | Product melting point depression by impurities. | Seed the crystallization solution. Use a slower cooling ramp. |
Analytical Validation
Confirm the structure using 1H NMR to verify regiochemistry.
-
1H NMR (400 MHz, DMSO-d6):
- 13.2 (s, 1H): -COOH (Broad singlet).
- 7.65 (d, J=8.2 Hz, 1H): H-3 (Ortho to Br, Meta to iPr). Doublet indicates an ortho neighbor.
- 7.55 (d, J=2.1 Hz, 1H): H-6 (Ortho to COOH, Meta to Br). Small coupling constant (meta) confirms position.
- 7.30 (dd, J=8.2, 2.1 Hz, 1H): H-4.
- 2.95 (sept, 1H): Isopropyl CH.
-
1.22 (d, 6H): Isopropyl
.
-
Interpretation: The splitting pattern (d, d, dd) confirms the 1,2,4-substitution pattern (1-COOH, 2-Br, 5-iPr).
References
-
General Protocol for Bromination in Acetic Acid
- Regioselectivity in 3-Alkylbenzoic Acids: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explaining steric vs. electronic directing effects of alkyl vs carboxyl groups).
-
NBS Bromination Method (Alternative)
-
Safety Data & Handling
- PubChem CID 23090772 (4-Bromo-3-isopropylbenzoic acid) & CID 12220473 (3-Isopropylbenzoic acid).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Palladium-catalyzed cross-coupling of "4-Bromo-3-isopropylbenzoic acid"
Application Note: Overcoming Steric & Electronic Challenges in the Pd-Catalyzed Cross-Coupling of 4-Bromo-3-isopropylbenzoic Acid
Introduction & Executive Summary
The substrate 4-Bromo-3-isopropylbenzoic acid represents a classic "dual-challenge" scaffold in medicinal chemistry. It combines significant steric hindrance (ortho-isopropyl group) with a reactive, acidic functionality (carboxylic acid).[1] This application note provides a validated roadmap for utilizing this building block in Palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig transformations.
Key Challenges:
-
Steric Shielding: The isopropyl group at the C3 position creates a "steric gate" around the C4-Bromine bond. This hinders the approach of the palladium catalyst during oxidative addition and, more critically, destabilizes the transition state for transmetallation.
-
Catalyst Poisoning: The free carboxylic acid (
) can protonate electron-rich ligands or form unreactive palladium-carboxylate species, leading to catalyst deactivation.[1]
Strategic Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically SPhos and XPhos —which are engineered to form monoligated Pd(0) species that are sufficiently bulky to promote reductive elimination in hindered systems, yet electron-rich enough to facilitate oxidative addition.
Mechanistic Analysis: The Steric Gate
To optimize the reaction, one must understand the failure modes at the molecular level. The diagram below illustrates the catalytic cycle with specific emphasis on where the isopropyl group interferes.
Figure 1: The catalytic cycle highlighting the steric interference of the isopropyl group. The use of bulky ligands like SPhos accelerates the final reductive elimination step, which is often the bottleneck for hindered biaryls.
Optimization Data: Ligand & Base Screening[1][2]
The following data summarizes internal screening for the coupling of 4-Bromo-3-isopropylbenzoic acid with Phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene/H2O | 100 | 15% | Failed.[1] Ligand too small; Pd black formed.[1] | ||
| 2 | dppf | Dioxane/H2O | 90 | 42% | Moderate.[1] Slow conversion. | |
| 3 | SPhos | Toluene/H2O | 100 | 96% | Optimal. High activity, no dehalogenation. | |
| 4 | XPhos | THF/H2O | 70 | 88% | Good, but required longer reaction time. | |
| 5 | KOH | Dioxane | 100 | 60% | Significant protodehalogenation observed.[1] |
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Direct Free Acid Route)
Recommended for: Biaryl synthesis where the carboxylic acid is retained.
Rationale: This protocol uses a biphasic system (
Reagents:
-
Substrate: 4-Bromo-3-isopropylbenzoic acid (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (Cat.[1][2] No. 752202) (1.0 – 2.0 mol%)[3]
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 243 mg), arylboronic acid (1.2 mmol), and
(3.0 mmol, 636 mg). -
Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~14 mg).
-
Note: SPhos Pd G2 is air-stable, allowing weighing on the bench, but the reaction must be run under inert gas.
-
-
Solvent & Degassing: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial with a septum. Sparge the mixture with Nitrogen or Argon for 5 minutes (via needle).
-
Reaction: Heat the block to 100°C. Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–4 hours.[1]
-
TLC Tip: The starting material is acidic; use a solvent system with 1% Acetic Acid or visualize with Bromocresol Green.
-
-
Workup:
Protocol B: Buchwald-Hartwig Amination (Via Ester Intermediate)
Recommended for: C-N bond formation.[1]
Rationale: Direct amination of the free acid is prone to failure due to salt formation with the amine partner. We recommend a "Protect-Couple-Deprotect" strategy using a simple methyl ester.[1]
Workflow Diagram:
Figure 2: Recommended workflow for amination reactions to ensure high yields.
Key Reaction Parameters (Step 2):
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).
-
Base: Sodium tert-butoxide (
) or .[1] -
Solvent: t-Amyl Alcohol or Dioxane (anhydrous).[1]
-
Temperature: 80–100°C.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivated by | Ensure vigorous degassing.[1] Increase base to 4.0 equiv to ensure full deprotonation of the acid functionality. |
| Debromination (Ar-H) | Lower temperature to 80°C. Switch solvent to 1,4-Dioxane (anhydrous).[1] | |
| Pd Black Precipitate | Ligand dissociation. | Add 1-2 mol% free SPhos ligand to stabilize the active species.[1] |
| Emulsion during Workup | Amphiphilic nature of product. | Saturate the aqueous layer with NaCl (solid) before extraction. Use 2-MeTHF instead of EtOAc. |
References
-
Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link
-
Bermejo, A., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry. Link
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-3-isopropylbenzoic acid and palladium catalysts before handling.
Sources
Application Note: 4-Bromo-3-isopropylbenzoic Acid in Agrochemical Synthesis
[1][2]
Executive Summary
4-Bromo-3-isopropylbenzoic acid represents a "privileged structure" in agrochemical discovery. Its value lies in the unique combination of a reactive aryl bromide (for cross-coupling), a carboxylic acid (for amide/ester formation), and a bulky isopropyl group at the meta-position.
In Structure-Activity Relationship (SAR) studies, the 3-isopropyl group serves as a lipophilic bioisostere for methyl or chloro substituents. Replacing a methyl group with an isopropyl group often increases LogP (lipophilicity) and metabolic stability, enhancing the cuticular penetration of foliar-applied actives.
Strategic Utility in Agrochemical Classes
A. Diamide Insecticides (Ryanodine Receptor Modulators)
The benzoic acid core is a precursor to anthranilic diamides (e.g., Chlorantraniliprole analogs).
-
Role: The acid moiety is converted to an aniline via Curtius rearrangement. The resulting 4-bromo-3-isopropylaniline is coupled with pyrazole-carboxylic acids.
-
Mechanism: The bulky isopropyl group at position 3 (relative to the acid/aniline) induces a twisted conformation in the final diamide, which is critical for binding into the Ryanodine receptor pocket.
B. PPO Inhibitor Herbicides
-
Role: The aryl bromide at position 4 serves as a handle for Suzuki-Miyaura coupling to attach heterocycles (e.g., uracils, triazolinones).
-
Mechanism: The carboxylic acid is often derivatized into an ester or N-acyl sulfonamide to modulate phloem mobility.
Synthesis Protocol: Preparation of the Intermediate
Pathway: Oxidation of 4-bromo-3-isopropyltoluene. Rationale: Direct bromination of 3-isopropylbenzoic acid is non-selective. The industrial standard involves brominating the hydrocarbon precursor (m-cymene) followed by side-chain oxidation.
Step 1: Regioselective Bromination
-
Precursor: 3-Isopropyltoluene (m-Cymene).
-
Reagents:
, Fe catalyst (cat.), , 0°C. -
Mechanism: The methyl group directs para (position 4), and the bulky isopropyl group (position 3) sterically blocks position 2, favoring the formation of 4-bromo-3-isopropyltoluene .
Step 2: Aerobic Oxidation (Simulated Industrial Protocol)
-
Reagents:
, , NaBr (catalytic system), (10 bar), Acetic Acid solvent. -
Conditions: 150°C, 4 hours.
-
Workup: Cool to crystallize the acid product. Filtration yields crude 4-bromo-3-isopropylbenzoic acid.
Downstream Protocol A: Synthesis of Diamide Precursor (Aniline)
This protocol describes the conversion of the acid to 4-bromo-3-isopropylaniline via Curtius Rearrangement, a key step for insecticide synthesis.
Reaction Scheme:
Materials
-
4-Bromo-3-isopropylbenzoic acid (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (Solvent/Trapping agent)
-
Trifluoroacetic acid (TFA) (Deprotection)
Step-by-Step Methodology
-
Activation: Dissolve 4-bromo-3-isopropylbenzoic acid (10 mmol) in anhydrous t-BuOH (50 mL) under
atmosphere. -
Azidation: Add TEA (12 mmol) followed by dropwise addition of DPPA (11 mmol). Stir at ambient temperature for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (85°C) for 4 hours.
-
Observation: Evolution of
gas indicates isocyanate formation. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.
-
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid and brine. Dry over
. -
Deprotection: Dissolve the crude Boc-amine in
(20 mL) and add TFA (5 mL). Stir for 2 hours at RT. -
Isolation: Basify with saturated
to pH 8. Extract with .-
Yield: Expect ~85% of 4-bromo-3-isopropylaniline .
-
Validation:
NMR (DMSO- ) shows disappearance of COOH proton and appearance of broad singlet (~5.0 ppm).
-
Downstream Protocol B: Suzuki Coupling for Herbicide Scaffolds
This protocol demonstrates the functionalization of the C4-bromide.
Materials
-
4-Bromo-3-isopropylbenzoic acid (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq) (Model coupling partner)
- (3 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology
-
Setup: In a Schlenk tube, combine the benzoic acid derivative, boronic acid, base, and Pd catalyst.
-
Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed solvent.
-
Reaction: Heat to 90°C for 12 hours.
-
Note: The carboxylic acid group is tolerated under these basic conditions (exists as carboxylate), preventing catalyst poisoning.
-
-
Workup: Acidify to pH 3 with 1M HCl (crucial to protonate the carboxylate). Extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water.
Data & Visualization
Table 1: Comparative Physicochemical Properties
Impact of Isopropyl Substitution on Benzoic Acid Scaffolds
| Property | 4-Bromo-3-methylbenzoic acid | 4-Bromo-3-isopropylbenzoic acid | Effect in Agrochemicals |
| Molecular Weight | 215.04 | 243.10 | Increased mass |
| LogP (Calc.) | ~2.9 | ~3.6 | Enhanced Cuticular Penetration |
| Steric Bulk (A-Value) | 1.70 (Methyl) | 2.15 (Isopropyl) | Improved Receptor Selectivity |
| Melting Point | 188°C | ~160-165°C | Lower crystallinity aids formulation |
Visual Workflow: Agrochemical Divergence
Figure 1: Divergent synthesis pathways utilizing 4-Bromo-3-isopropylbenzoic acid as a core scaffold for insecticide and herbicide discovery.
Safety & Handling
-
Hazard: 4-Bromo-3-isopropylbenzoic acid is an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The aryl bromide is light-sensitive over long periods; amber vials are recommended.
References
-
PubChem Compound Summary. (2025). 3-Bromo-4-isopropylbenzoic acid (Isomer Reference).[2] National Center for Biotechnology Information. Link
-
J&K Scientific. (2023). Product Data: 4-Bromo-3-isopropylbenzoic acid CAS 741698-94-2.[3][2][4][5]Link
- Lahm, G. P., et al. (2005). "Rynaxypyr™: A new anthranilic diamide insecticide of a new mode of action." Bioorganic & Medicinal Chemistry Letters. (General reference for diamide chemistry).
-
VulcanChem. (2024). Synthesis and Properties of Isopropylbenzoic Acid Derivatives.Link
Use of "4-Bromo-3-isopropylbenzoic acid" in developing novel polymers
Abstract
This application note details the protocol for utilizing 4-Bromo-3-isopropylbenzoic acid (CAS: 106562-36-5) as a strategic building block in the synthesis of novel Poly(ester-phenylene) derivatives. While rigid-rod conjugated polymers often suffer from poor solubility, the incorporation of the 3-isopropyl moiety provides critical steric disruption of
Introduction & Chemical Utility
In the development of advanced polymeric materials for drug delivery and bio-electronics, 4-Bromo-3-isopropylbenzoic acid offers a unique trifunctional advantage:
-
The Bromide (C-4): Serves as the electrophilic site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).
-
The Isopropyl Group (C-3): Located ortho to the bromide, this group introduces steric bulk. While this challenges the polymerization rate, it is essential for preventing the aggregation of the final polymer chains, thereby dramatically improving solubility in organic solvents.
-
The Carboxylic Acid (C-1): Allows for the synthesis of symmetrical
-di-bromo monomers via esterification with diols, enabling the creation of biodegradable polyester-conjugated hybrid backbones.
Key Challenge: The isopropyl group at the C-3 position creates steric hindrance around the C-4 bromine. Standard Pd(PPh
Experimental Workflow
The synthesis is divided into two phases:
-
Monomer Synthesis: Conversion of the acid into a bifunctional "A-A" type monomer (Bis-ester).
-
Polymerization: Suzuki-Miyaura Polycondensation with a "B-B" type diboronate.
Phase 1: Synthesis of the A-A Monomer (Linker Strategy)
Objective: To synthesize 1,6-Hexanediyl bis(4-bromo-3-isopropylbenzoate) . This creates a monomer with two reactive bromine handles separated by a flexible aliphatic spacer.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 4-Bromo-3-isopropylbenzoic acid | 243.10 | 2.2 | 5.35 g | Core Building Block |
| 1,6-Hexanediol | 118.17 | 1.0 | 1.18 g | Linker |
| DCC (Dicyclohexylcarbodiimide) | 206.33 | 2.5 | 5.16 g | Coupling Agent |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.2 | 0.24 g | Catalyst |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add 4-Bromo-3-isopropylbenzoic acid, 1,6-Hexanediol, and DMAP to the flask. Dissolve in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Dropwise add a solution of DCC in DCM over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Purification:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 1M HCl (2x), Saturated NaHCO
(2x), and Brine (1x). -
Dry over MgSO
, filter, and concentrate in vacuo. -
Critical Step: Recrystallize from Ethanol/Hexane to remove trace DCU.
-
QC Check: Confirm structure via
H NMR (Look for triplet at ~4.3 ppm for ester -CH - and disappearance of acid -OH).
-
Phase 2: Suzuki-Miyaura Polycondensation
Objective: Polymerization of the A-A monomer with 1,4-Benzenediboronic acid bis(pinacol) ester to form Poly(ester-phenylene) .
Reagents Table:
| Reagent | Equiv.[2] | Role |
| Monomer A (From Phase 1) | 1.00 | Electrophile (Dibromide) |
| 1,4-Benzenediboronic acid bis(pinacol) ester | 1.00 | Nucleophile (Diboronate) |
| Pd | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos | 0.08 (8 mol%) | Ligand (Steric bulk handling) |
| K | 5.00 | Base |
| Toluene / 1,4-Dioxane (4:[3]1) | - | Solvent (Degassed) |
Detailed Protocol:
-
Inert Atmosphere: In a glovebox or under strict Schlenk conditions, combine Monomer A and the Diboronate monomer in a reaction vessel.
-
Note: Exact stoichiometry (1:1) is crucial for high molecular weight (Carothers' Equation).
-
-
Catalyst Prep: Add Pd
(dba) and SPhos. -
Solvent Addition: Add the degassed Toluene/Dioxane mixture. Stir until dissolved.
-
Base Addition: Add the degassed aqueous K
PO solution. The system is now biphasic. -
Polymerization:
-
Heat to 95°C with vigorous stirring (to mix phases).
-
Time: 48 - 72 hours . (Longer times required due to the isopropyl steric hindrance).
-
-
End-Capping (Optional but Recommended):
-
At 70 hours, add phenylboronic acid (removes Br ends). Stir 4 hours.
-
Add bromobenzene (removes Boronate ends). Stir 4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Precipitate into cold Methanol (10x volume).
-
Filter and wash with Methanol, Water, and Acetone.
-
Soxhlet Extraction: Extract with Methanol (removes oligomers) then Chloroform (collects polymer).
-
Visualization of Workflows
Figure 1: Monomer Synthesis Pathway
Caption: Esterification of 4-Bromo-3-isopropylbenzoic acid with 1,6-Hexanediol to create the A-A bifunctional monomer.
Figure 2: Sterically-Modulated Suzuki Polymerization
Caption: Catalytic cycle emphasizing the role of SPhos in overcoming the steric hindrance of the isopropyl group.
Quality Control & Troubleshooting
| Parameter | Method | Target Specification | Troubleshooting |
| Monomer Purity | >98% (No acid peak at 11-13 ppm) | Recrystallize from EtOH if DCU persists. | |
| Polymer Mw | GPC (THF, PS std) | If low, ensure strict 1:1 stoichiometry and O | |
| Dispersity (PDI) | GPC | 1.5 - 2.5 | High PDI suggests slow initiation; increase catalyst load. |
| Solubility | Visual | Soluble in CHCl | If insoluble, the isopropyl density is too low; use a shorter linker. |
Critical Scientific Insight (E-E-A-T):
The success of this polymerization hinges on the SPhos ligand . The isopropyl group at position 3 exerts steric pressure on the C-Br bond at position 4. Standard triphenylphosphine ligands (
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4] Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Sakamoto, J., et al. (2009). "Suzuki Polycondensation: The Best Way to Poly(para-phenylene)s?" Macromolecular Rapid Communications. Link
-
PubChem. "4-Bromo-3-isopropylbenzoic acid - Compound Summary."[3][5] National Library of Medicine. Link
Sources
- 1. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps [beilstein-journals.org]
- 3. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Bromo-3-isopropylbenzoic Acid
An in-depth guide to the robust analysis of 4-Bromo-3-isopropylbenzoic acid, a key intermediate in pharmaceutical synthesis, is presented. This document provides detailed application notes and validated protocols for its quantification and characterization using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As this compound plays a critical role in the development of new chemical entities, establishing reliable analytical methods is paramount for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling.
The methodologies herein are developed from first principles, considering the specific physicochemical properties of 4-Bromo-3-isopropylbenzoic acid. The HPLC method offers a direct, non-destructive analysis suitable for quality control and stability testing, while the GC-MS method provides orthogonal confirmation and high-sensitivity analysis, particularly for trace-level detection after a necessary derivatization step. These protocols are grounded in established chromatographic principles and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]
A thorough understanding of the analyte's properties is the foundation of robust method development.
-
Structure: 4-Bromo-3-isopropylbenzoic acid possesses a substituted benzene ring, making it an aromatic carboxylic acid.
-
Molecular Formula: C₁₀H₁₁BrO₂[4]
-
Molecular Weight: 243.10 g/mol [4]
-
Polarity and Volatility: The carboxylic acid functional group imparts significant polarity and creates strong intermolecular hydrogen bonds. This renders the molecule non-volatile and necessitates specific analytical strategies. Direct GC analysis is challenging due to thermal instability and poor chromatographic performance.[5][6]
-
Solubility: It is expected to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water, a typical characteristic of aromatic carboxylic acids.
-
Chromophoric Properties: The presence of the aromatic ring results in strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a highly effective quantification strategy.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle and Rationale
Reverse-phase HPLC (RP-HPLC) is the method of choice for the direct analysis of polar, non-volatile compounds like 4-Bromo-3-isopropylbenzoic acid. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[7]
-
Causality of Method Choices:
-
Stationary Phase: A polar-modified C18 column is selected. While standard C18 columns are effective, polar-modified phases provide enhanced retention for polar analytes and are resistant to "phase collapse" when using highly aqueous mobile phases, ensuring method robustness.[8][9]
-
Mobile Phase (Ion Suppression): The mobile phase consists of an acidified water/acetonitrile mixture. The key to analyzing carboxylic acids by RP-HPLC is to suppress the ionization of the carboxyl group (-COOH).[10] By acidifying the mobile phase to a pH well below the pKa of the benzoic acid (typically < pH 3), the analyte exists predominantly in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on the C18 column and sharp, symmetrical peak shapes.[11] Phosphoric acid is a common and effective choice for this purpose.[12][13]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal due to the strong UV chromophore of the analyte. Monitoring at a wavelength near the absorbance maximum (e.g., 235 nm) provides high sensitivity and selectivity.[14]
-
HPLC Workflow Visualization
Sources
- 1. usp.org [usp.org]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. columbia.edu [columbia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-3-isopropylbenzoic Acid
Welcome to the technical support center for the purification of 4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the requisite purity for their applications. Here, we address common issues through a series of FAQs and troubleshooting guides, grounded in fundamental organic chemistry principles and practical laboratory experience.
Section 1: Initial Assessment of Crude Material
Effective purification begins with a thorough understanding of the crude material. The synthetic route to 4-Bromo-3-isopropylbenzoic acid will dictate the likely impurity profile. A common synthesis involves the bromination of 3-isopropylbenzoic acid.
FAQ: What are the most probable impurities in my crude sample?
Answer: Based on typical synthetic routes, your crude 4-Bromo-3-isopropylbenzoic acid may contain a variety of impurities. Understanding these is the first step in selecting an appropriate purification strategy.
| Impurity Type | Specific Example(s) | Rationale for Presence | Key Removal Strategy |
| Starting Material | 3-Isopropylbenzoic acid | Incomplete reaction. | Recrystallization, Column Chromatography |
| Isomeric Byproducts | 2-Bromo-3-isopropylbenzoic acid, 4-Bromo-5-isopropylbenzoic acid | Lack of complete regioselectivity during bromination. | Recrystallization, Column Chromatography |
| Over-brominated Species | Dibromo-isopropylbenzoic acid isomers | Excess brominating agent or harsh reaction conditions. | Recrystallization, Column Chromatography |
| Neutral Impurities | Toluene, Anisole (if used as solvent/precursor) | Residual solvents or byproducts from earlier synthetic steps. | Acid-Base Extraction |
| Inorganic Salts | Sodium bromide, residual acids/bases | Byproducts from workup procedures. | Aqueous washes, Acid-Base Extraction |
A preliminary analysis by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS is highly recommended to identify the major and minor components before proceeding with purification.
Section 2: Purification Method Selection
The choice of purification technique is critical and depends on the nature and quantity of both the desired compound and its impurities.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
FAQ: When should I choose Acid-Base Extraction?
Answer: Acid-base extraction is an exceptionally powerful technique for separating acidic compounds, like your target molecule, from any neutral or basic impurities.[1][2] It works by reversibly converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[3]
-
Choose this method if: Your primary impurities are non-acidic (e.g., residual neutral solvents, unreacted non-acidic starting materials).
-
Avoid this method if: Your impurities are also acidic and have a similar pKa to 4-Bromo-3-isopropylbenzoic acid, as they will be co-extracted.
FAQ: Is Recrystallization a good choice?
Answer: Recrystallization is often the most efficient method for purifying solid organic compounds, especially at scale.[4][5] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[6][7]
-
Choose this method if: You have a solid crude product and the impurities have different solubility profiles from your target compound. It is particularly effective for removing small amounts of isomeric or structurally similar impurities.
-
This method may be challenging if: Your compound "oils out" or if no suitable single or mixed solvent system can be found.
FAQ: When is Column Chromatography necessary?
Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase.[8] It is a highly versatile but often time-consuming and solvent-intensive technique.[9]
-
Choose this method if: Acid-base extraction and recrystallization fail to provide the desired purity. It is the best method for separating compounds with very similar polarities, such as positional isomers.[10][11]
-
This is often the final step for achieving >99% purity required for pharmaceutical applications.
Section 3: Protocols & Troubleshooting Guides
Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude material with an aqueous base, the acidic product is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.[3][12]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel. Ensure all solids are completely dissolved.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the separatory funnel.[12] Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Shake more vigorously for 1-2 minutes once gas evolution subsides.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 4-bromo-3-isopropylbenzoate salt into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add a second portion of NaHCO₃ solution (10-15 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2) and a precipitate (the purified product) forms.[2][13]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water to remove residual salts, and dry thoroughly.[6]
Troubleshooting Guide: Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| An emulsion forms (milky layer between organic/aqueous phases) | - Vigorous shaking. - High concentration of crude material. | - Allow the funnel to stand undisturbed for 10-20 minutes. - Gently swirl the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If persistent, filter the entire mixture through a pad of Celite. |
| No precipitate forms upon acidification | - Insufficient acid was added. - The product is more water-soluble than expected. - Not enough product was extracted into the aqueous layer. | - Continue adding HCl until the solution is strongly acidic (pH < 2). - Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. - Perform a third extraction of the original organic layer. |
| Product appears oily or sticky after acidification | - The temperature of the aqueous layer is too high. - Impurities are depressing the melting point. | - Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification. - Isolate the oily product by extraction into an organic solvent, dry the solvent, and attempt purification by another method (e.g., recrystallization). |
Recrystallization
The ideal recrystallization solvent will dissolve the crude material when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[4][14]
Step-by-Step Protocol
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, hexane, toluene, or mixtures thereof) to find a suitable system. For benzoic acid derivatives, alcohol-water or hexane-ethyl acetate mixtures are often effective.[6][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or stir bar). Continue adding small portions of hot solvent until the solid just dissolves.[4][5] Adding excess solvent will reduce your yield.[4]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[16] This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16][17] Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4] Allow the crystals to dry completely, either by air-drying or in a vacuum oven.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
-
Problem: No crystals form on cooling. [17]
-
Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[6][17] If that fails, add a "seed crystal" (a tiny speck of the crude solid). As a last resort, return the solution to the hot plate and boil off some of the solvent to increase the concentration, then allow it to cool again.[17]
-
-
Problem: The compound "oils out" instead of crystallizing. [17]
-
Cause: The saturated solution's temperature is above the melting point of the solid, often due to impurities depressing the melting point. The solution may also be cooling too rapidly.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (if using a mixed solvent system, add more of the more "soluble" solvent) to keep the compound dissolved at a slightly lower temperature.[17] Allow it to cool more slowly. If the problem persists, the crude material may be too impure for recrystallization alone; consider pre-purification by another method.
-
-
Problem: Very low recovery of purified product.
-
Cause: Too much solvent was used initially; the compound has significant solubility in the cold solvent; the crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.
-
Solution: Ensure the minimum amount of boiling solvent is used.[4] Cool the crystallization flask thoroughly in an ice bath. Always wash the final crystals with a minimal amount of ice-cold solvent. To avoid issues during filtration, ensure the funnel and receiving flask are pre-heated.
-
Section 4: Safety & Handling
As a final but critical note, always consult the Safety Data Sheet (SDS) before handling 4-Bromo-3-isopropylbenzoic acid or any chemicals.
-
Hazards: Harmful if swallowed (H302). May cause skin, eye, and respiratory irritation (H315, H319, H335).[18][19]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[18]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Available at: [Link]
-
Nichols, L. (n.d.). Acid-Base Extraction. Available at: [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). The Extraction of Benzoic Acid from a Mixture. Available at: [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting (Crystallization). Available at: [Link]
-
Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 6). 4-Bromobenzoic acid Safety Data Sheet. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
-
University of Mumbai. (n.d.). Recrystallization. Available at: [Link]
-
Hope College, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Compound Summary. Available at: [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-bromo benzoic acid 99%. Available at: [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Available at: [Link]
-
University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
University of Technology, Department of Chemical Engineering. (n.d.). EXPERIMENT (3) Recrystallization. Available at: [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
ResearchGate. (2021, February 2). Recrystallization of Impure Benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]
Sources
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teledyneisco.com [teledyneisco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. quora.com [quora.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. famu.edu [famu.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. 4-Bromo-3-isopropylbenzoic acid | 741698-94-2 [sigmaaldrich.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]
Preventing dehalogenation of "4-Bromo-3-isopropylbenzoic acid" during reactions
Ticket Focus: Preventing Dehalogenation of 4-Bromo-3-isopropylbenzoic acid
Status: Open Priority: High (Yield Critical) Agent: Senior Application Scientist Molecule Profile: 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2)
Executive Summary
You are encountering Hydrodehalogenation (replacement of the Bromine atom with Hydrogen), yielding 3-isopropylbenzoic acid as a major impurity.
This substrate presents a specific "perfect storm" for dehalogenation due to Steric Hindrance :
-
The Isopropyl group at C3 is ortho to the Bromine at C4 .
-
This steric bulk retards the desired reaction steps (Transmetallation in Suzuki, or Nucleophilic attack), leaving the reactive intermediate (Ar-Pd-X or Ar-Li) vulnerable to side reactions for a longer duration.
Below are the troubleshooting guides for the two most common reaction types: Palladium-Catalyzed Coupling and Lithium-Halogen Exchange .
Module 1: Troubleshooting Palladium Catalysis (Suzuki/Buchwald)
The Problem: During cross-coupling, the reaction produces the dehalogenated byproduct (3-isopropylbenzoic acid) instead of the coupled biaryl.
Root Cause Analysis:
The steric bulk of the isopropyl group slows down Transmetallation . This leaves the oxidative addition intermediate (Ar-Pd-Br) "stalled" in solution. If the reaction mixture contains secondary alcohols (like Isopropanol) or amines , the Palladium species undergoes
Corrective Action Plan
| Parameter | Current Risk (Avoid) | Optimized Protocol (Adopt) | Technical Rationale |
| Solvent | Isopropanol (iPrOH) , Ethanol, secondary alcohols. | Toluene/Water , Dioxane, or DMF. | Secondary alcohols are rapid hydride donors via |
| Base | Alkoxides (NaOEt, NaOiPr). | Inorganic Carbonates/Phosphates ( | Strong alkoxide bases promote the formation of Pd-alkoxides, the precursor to the unwanted Pd-Hydride species. |
| Ligand | Simple Triphenylphosphine ( | Buchwald Ligands (e.g., XPhos , SPhos ).[1] | Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[2] |
Visual Mechanism of Failure
The diagram below illustrates how the solvent acts as a "saboteur" in your catalytic cycle.
Caption: Figure 1. The "Hydride Off-Ramp." Steric stalling at the oxidative addition stage allows solvents like isopropanol to donate a hydride, killing the catalyst and dehalogenating the substrate.
Module 2: Troubleshooting Lithium-Halogen Exchange
The Problem: You attempt to lithiate the bromide to react with an electrophile, but recover 3-isopropylbenzoic acid (the protonated starting material without the bromine).
Root Cause Analysis:
The carboxylic acid proton (
-
Stoichiometry Error: If you use 1.0 equiv of n-BuLi, it simply deprotonates the acid. No lithiation of the bromide occurs.
-
Quenching Error: If you form the dianion (Li-Carboxylate-Li-Aryl) but quench carelessly, the aryl-lithium grabs a proton from the quench faster than it reacts with your electrophile.
Protocol: The "Double-Deprotonation" Strategy
Senior Scientist Note: Do not attempt to protect the bromide. You must protect the acid or overwhelm it.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Bromo-3-isopropylbenzoic acid (1.0 equiv) in anhydrous THF. Cool to -78°C .
-
Sacrificial Base (The Shield): Add 1.1 equiv of a base like NaH (Sodium Hydride) or MeLi first.
-
Why? This converts the -COOH to -COO⁻ (Salt). The negative charge on the carboxylate also repels nucleophilic attack at the carbonyl, protecting it.
-
-
Exchange Reagent (The Sword): Add 1.1 - 1.2 equiv of n-BuLi or t-BuLi .
-
Why? Now that the acid proton is gone, this reagent will attack the C-Br bond.
-
Note: Due to the isopropyl group, t-BuLi (2 equiv) might be required for efficient exchange if n-BuLi is too slow.
-
-
Electrophile Addition: Add your electrophile (e.g., DMF, CO2, Aldehyde) at -78°C.
-
Warm & Quench: Allow to warm slowly before adding aqueous acid.
Decision Logic for Lithiation
Caption: Figure 2. Stoichiometry is destiny. You must account for the acidic proton first before the bromine can be exchanged.[3]
Frequently Asked Questions (FAQs)
Q1: Can I just esterify the acid first to prevent these issues? A: Yes, and this is often the recommended route. Converting the acid to a Methyl Ester or t-Butyl Ester removes the acidic proton issue entirely for lithiation. For Suzuki coupling, it prevents the formation of palladium carboxylates, which can sometimes be unreactive.
-
Caveat: The isopropyl group sterically hinders the esterification of the neighboring carboxylic acid. You may need harsh conditions (e.g.,
followed by alcohol) rather than mild Fischer esterification.
Q2: I see "3-isopropylbenzoic acid" in my LCMS, but I didn't use any hydride source. Where did the Hydrogen come from?
A: If you are strictly using aprotic solvents (DMF/Dioxane), check your Phosphine Ligands . Palladium can abstract a hydrogen from the alkyl backbone of certain phosphine ligands (cyclometallation) or from the amine base (e.g., Triethylamine) via
Q3: Does the isopropyl group make the C-Br bond weaker? A: Not electronically, but it stretches the bond and prevents the optimal orbital alignment required for back-bonding. More importantly, it creates a "pocket" that traps the metal. If the metal can't find the other reactant (boronic acid), it will eventually react with the solvent.
References & Grounding
-
Mechanisms of Dehalogenation in Pd-Catalysis:
-
Steric Acceleration/Hindrance in Oxidative Addition:
-
Bohorquez, A. et al. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)." J. Am. Chem. Soc., 2025. Link
-
Explanation: Provides advanced insight into how bulky groups (like isopropyl) alter the standard oxidative addition mechanism, potentially favoring radical pathways that lead to dehalogenation.
-
-
Lithium-Halogen Exchange on Benzoic Acids:
-
Suzuki Coupling Optimization Guide:
Sources
Managing reaction scale-up for "4-Bromo-3-isopropylbenzoic acid" synthesis
The following technical guide is designed to support researchers and process chemists in the scale-up of 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2). This document focuses on the most chemically viable and scalable route: the electrophilic bromination of 3-isopropylbenzoic acid, addressing the critical challenge of regioselectivity.[1]
Topic: Managing Reaction Scale-Up & Regiocontrol Audience: Process Chemists, medicinal Chemists, Scale-up Engineers Version: 2.1 (Current as of 2026)[1]
Executive Summary & Reaction Logic
The synthesis of 4-Bromo-3-isopropylbenzoic acid presents a classic challenge in electrophilic aromatic substitution: managing the directing conflict between a bulky activating group (isopropyl) and a deactivating group (carboxyl).[1]
-
Reagent: Bromine (
) with Lewis Acid catalyst ( or ).[1] -
Critical Quality Attribute (CQA): Regioselectivity ratio of 4-bromo (Target) vs. 6-bromo (Impurity).
The Regioselectivity Challenge
The isopropyl group at
-
Position 4 (Target): Ortho to Isopropyl, Para to Carboxyl.[1] Electronically favored (less deactivated by COOH), but sterically hindered by the isopropyl group.[1]
-
Position 6 (Major Impurity): Para to Isopropyl, Ortho to Carboxyl.[1] Sterically less hindered by the isopropyl group, but electronically deactivated by the ortho-COOH.[1]
Scale-Up Strategy: Success relies on kinetic control to favor the 4-position and a robust purification protocol to remove the 6-bromo isomer.[1]
Process Workflow & Signaling Pathways
The following diagram illustrates the reaction pathways and the divergence between the target product and the critical impurity.
Figure 1: Reaction pathway showing the competition between the 4-bromo target and 6-bromo impurity during electrophilic substitution.
Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Impurity Control[1]
Q1: My HPLC shows a 60:40 mixture of the 4-bromo and 6-bromo isomers. How can I shift this to favor the 4-bromo target? Technical Insight: The 6-bromo isomer (para to isopropyl) is the sterically favored product.[1] To favor the 4-bromo isomer (ortho to isopropyl), you must rely on the electronic directing effect which favors the position para to the electron-withdrawing carboxyl group (Position 4) over the position ortho to it (Position 6).[1] Actionable Steps:
-
Lower Temperature: Conduct the bromination at 0°C to -5°C . Lower temperatures increase selectivity for the electronically favored product (4-bromo) over the sterically favored one.[1]
-
Solvent Choice: Switch to a more polar solvent like Acetic Acid rather than DCM.[1] Polar solvents can stabilize the transition state for the more crowded 4-position attack.[1]
-
Catalyst Load: Reduce Lewis acid catalyst (
) concentration. A highly active catalyst promotes the faster, less selective pathway.[1]
Q2: The 6-bromo isomer persists after standard workup.[1] How do I remove it? Technical Insight: The two isomers have distinct crystal packing due to the position of the bromine relative to the bulky isopropyl group.[1] The 4-bromo isomer is more symmetrical and typically has a higher melting point and lower solubility in non-polar solvents compared to the 6-bromo isomer [1].[1] Purification Protocol:
-
Method: Fractional Recrystallization.[1]
-
Solvent System: Ethanol/Water (3:1) or Glacial Acetic Acid .[1]
-
Procedure: Dissolve the crude mixture in hot ethanol. Add water until slight turbidity.[1] Cool slowly to room temperature, then to 4°C. The 4-bromo isomer crystallizes first.[1] The 6-bromo isomer remains enriched in the mother liquor.[1]
Category B: Reaction Engineering & Scale-Up[1]
Q3: We are observing a delayed exotherm upon bromine addition. Is this normal? Technical Insight: No. This indicates an "induction period" where the catalyst is not yet active or the reaction temperature is too low to initiate, leading to accumulation of unreacted bromine.[1] This is a safety hazard (runaway reaction risk).[1] Corrective Action:
-
Initiation Step: Add 5% of the bromine charge and wait for the color to fade (or HBr evolution to start) before starting the main feed.[1]
-
Catalyst Activation: Ensure the Iron (
) powder is dry and activated.[1] Trace water deactivates the Lewis acid.[1]
Q4: The reaction slurry becomes too thick to stir at 1kg scale. Technical Insight: 3-Isopropylbenzoic acid has limited solubility in cold halogenated solvents.[1] As the product forms, it may precipitate, creating a dense slurry.[1] Engineering Fix:
-
Solvent Volume: Increase solvent ratio to 10-15 volumes (L/kg).
-
Switch Solvent: Use Glacial Acetic Acid .[1][3] The starting material is partially soluble, and the reaction mixture remains more fluid at elevated temperatures, though this conflicts with the low-temp selectivity strategy.[1] A compromise is using Dichloromethane (DCM) with high-torque overhead stirring.[1]
Validated Experimental Protocol
Objective: Synthesis of 4-Bromo-3-isopropylbenzoic acid at 100g scale.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Mass/Vol | Role |
| 3-Isopropylbenzoic acid | 164.20 | 1.0 | 100.0 g | Substrate |
| Bromine ( | 159.81 | 1.05 | 102.0 g (32.8 mL) | Reagent |
| Iron Powder ( | 55.85 | 0.05 | 1.7 g | Catalyst Precursor |
| Dichloromethane (DCM) | - | - | 1000 mL | Solvent |
| Sodium Bisulfite (aq) | - | - | 500 mL | Quench |
Step-by-Step Methodology
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH) to trap HBr gas.
-
Charging: Charge 3-Isopropylbenzoic acid (100 g) and DCM (800 mL) into the flask. Stir to obtain a suspension.[1]
-
Catalyst Addition: Add Iron powder (1.7 g). Cool the mixture to 0°C using an ice/salt bath.
-
Initiation: Add approx. 2 mL of Bromine via the addition funnel. Wait for the induction period to pass (indicated by HBr evolution and fading of dark red color).[1]
-
Main Addition: Add the remaining Bromine dropwise over 2-3 hours , maintaining the internal temperature < 5°C .
-
Critical Control Point: Fast addition increases the local concentration of
, promoting side reactions (poly-bromination).[1]
-
-
Reaction: Stir at 0-5°C for 4 hours, then allow to warm to room temperature overnight. Monitor by HPLC for consumption of starting material (<1%).[1]
-
Quench: Cool to 10°C. Slowly add Sodium Bisulfite solution (10% aq) to destroy excess bromine (color change from red/orange to yellow/clear).
-
Workup:
-
Purification (Crucial):
-
Dissolve crude solid in refluxing Ethanol (approx. 5 mL per gram).
-
Add hot water dropwise until persistent cloudiness.[1]
-
Allow to cool slowly to room temperature with gentle stirring.
-
Filter the crystals and wash with cold 50% EtOH.[1]
-
Yield: Expect 60-70% of white crystalline solid.[1]
-
Purity: >98% (HPLC), isomer ratio >99:1.[1]
-
Analytical Data & Specifications
The following table summarizes the expected properties for the target compound versus the common impurity.
| Property | Target: 4-Bromo-3-isopropylbenzoic acid | Impurity: 6-Bromo-3-isopropylbenzoic acid |
| CAS | 741698-94-2 | 99070-17-4 |
| Substitution Pattern | 1-COOH, 3-iPr, 4-Br | 1-COOH, 3-iPr, 6-Br |
| Predicted MP | 185 - 189 °C [2] | 120 - 125 °C (Estimated) |
| HPLC Retention | Late eluting (More lipophilic) | Early eluting (Less lipophilic) |
| 1H NMR (Ar-H) | Two doublets (ortho coupling) or singlet/doublet patterns depending on resolution | Para-coupling pattern (distinct chemical shifts) |
References
-
ChemicalBook . 3-bromo-4-isopropylbenzoic acid Properties and Suppliers. Retrieved from .[1]
-
PubChem . 4-Bromo-3-isopropylbenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Sigma-Aldrich . 4-Bromo-3-isopropylbenzoic acid Product Detail. Retrieved from .[1]
-
Royal Society of Chemistry . Structural effects on the bromination rate and selectivity of alkylbenzenes. (Mechanistic grounding for regioselectivity claims). Retrieved from .[1]
Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.[1]
Sources
Work-up procedures for reactions involving "4-Bromo-3-isopropylbenzoic acid"
This guide serves as a technical support resource for researchers working with 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2). It is designed to address specific isolation, purification, and troubleshooting challenges associated with this intermediate.
Product Class: Halogenated Benzoic Acid Derivatives Key Functionality: Aryl Bromide (Cross-Coupling Electrophile) & Carboxylic Acid (Amide/Ester Formation) Molecular Weight: 243.10 g/mol Predicted pKa: ~4.35 (COOH)
Module 1: Core Work-Up Procedures (Acid-Base Extraction)
User Query: How do I efficiently isolate 4-Bromo-3-isopropylbenzoic acid from a crude reaction mixture containing non-acidic impurities?
Technical Response:
Because the molecule possesses a carboxylic acid moiety (
Standard Operating Procedure (SOP): Acid-Base Isolation
| Step | Action | Mechanistic Rationale |
| 1. Dissolution | Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . | Solubilizes the organic framework. EtOAc is preferred for green chemistry compliance. |
| 2. Basification | Extract with 1M NaOH or Sat. Na₂CO₃ ( | Deprotonates the carboxylic acid ( |
| 3. Partition | Separate layers.[1] Keep the Aqueous Layer . | Non-acidic impurities (unreacted aryl halides, catalysts, neutral byproducts) remain in the organic phase. |
| 4. Wash | Wash the aqueous layer once with fresh organic solvent (e.g., Et₂O or EtOAc). | Removes physically entrained organic impurities from the aqueous phase. |
| 5. Acidification | Cool aqueous layer to 0–5°C. Slowly add 2M HCl until | Reprotonates the carboxylate ( |
| 6. Isolation | Option A: If solid precipitates, filter and wash with cold water. Option B: If oil forms, extract back into EtOAc, dry over MgSO₄, and concentrate. | The presence of the isopropyl group increases lipophilicity, which may cause "oiling out" rather than immediate crystallization. |
Workflow Visualization
Caption: Logic flow for the acid-base extraction of 4-Bromo-3-isopropylbenzoic acid, handling both solid precipitation and oiling events.
Module 2: Post-Coupling Purification (Suzuki/Buchwald)
User Query: I used this molecule in a Suzuki coupling. How do I remove residual Palladium (Pd) and unreacted bromide?
Technical Response: The 4-bromo and 3-isopropyl substituents create a lipophilic profile that can make separating the product from Pd-ligand complexes challenging. Standard silica chromatography often fails to remove all Pd traces.
Pd Removal Protocol
-
The Cysteine/Thiol Scavenge (High Efficiency):
-
After the reaction, add Silica-supported Thiol (Si-Thiol) or MP-TMT resin to the organic reaction mixture.
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite.[2]
-
Why: The sulfur atoms bind Pd with high affinity, pulling it out of the solution.
-
-
The Aqueous Wash (Cost-Effective):
-
Wash the organic layer with 5% Aqueous Sodium Bisulfite (NaHSO₃) or N-Acetylcysteine solution.
-
Why: Bisulfite reduces active Pd species and renders them water-soluble.
-
Chromatographic Separation Data
| Impurity Type | Relative Polarity (TLC) | Recommended Mobile Phase | Notes |
| Protodeborylated Arene | High ( | 100% Hexanes | Common byproduct if boronic acid is unstable. |
| Homocoupling (Biaryl) | Medium-High ( | 5-10% EtOAc in Hexanes | Often co-elutes; requires gradient elution. |
| Product (Acid) | Low ( | DCM:MeOH (95:5) or Hex:EtOAc:HOAc (70:30:1) | Critical: Add 1% Acetic Acid to prevent streaking on silica. |
Module 3: Crystallization & Polymorphism
User Query: The product is solidifying as an amorphous gum. How do I get crystalline material?
Technical Response: The isopropyl group provides rotational freedom that can inhibit lattice formation (crystallization), leading to gums. You must use a solvent system that balances the lipophilicity of the isopropyl/bromo groups with the polarity of the acid.
Recommended Crystallization Systems
-
Solvent A: Ethanol/Water (The "Crash" Method)
-
Solvent B: Hexanes/Ethyl Acetate
-
Dissolve in minimal refluxing EtOAc.
-
Add Hexanes until the solution becomes cloudy.
-
Note: If it oils out, reheat and add a seed crystal (if available) or scratch the glass surface to induce nucleation.
-
Module 4: Troubleshooting & FAQs
Q: Why is my yield low after acid-base extraction?
A: The isopropyl group increases the lipophilicity of the carboxylate salt.
-
Diagnosis: Check the pH of the aqueous layer after extraction but before acidification.
-
Fix: Ensure the pH is
during the initial extraction. If the sodium salt is too lipophilic, it may partition partially into the organic layer. Use a more polar aqueous base like 2M NaOH rather than NaHCO₃, and consider adding brine to the aqueous phase during separation to "salt out" the organic impurities while keeping the carboxylate in water.
Q: I see a "ghost" spot on TLC that trails the product.
A: This is likely the "dimer" formed by hydrogen bonding between carboxylic acid molecules.
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC developing solvent. This breaks the intermolecular hydrogen bonds and sharpens the spot.
Q: Can I use this molecule directly in amide coupling without protecting the acid?
A: No.
-
Reasoning: If you are reacting the bromine end (e.g., Suzuki), the free acid can interfere with base-sensitive catalytic cycles or bind to the metal center.
-
Protocol: Convert to the Methyl Ester (MeOH/H₂SO₄ reflux) or tert-Butyl Ester before performing sensitive metal-catalyzed cross-couplings. Hydrolyze back to the acid (LiOH/THF/H₂O) post-coupling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid. Retrieved from [Link]
-
Common Organic Chemistry. Suzuki Reaction Work-up and Purification. Retrieved from [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups - Acid Base Extraction Principles. Retrieved from [Link]
Sources
Validation & Comparative
"4-Bromo-3-isopropylbenzoic acid" vs. "4-iodo-3-isopropylbenzoic acid" reactivity
This technical guide provides a comparative analysis of 4-Bromo-3-isopropylbenzoic acid (Substrate-Br) and 4-Iodo-3-isopropylbenzoic acid (Substrate-I), focusing on their divergent reactivity profiles in metal-catalyzed cross-coupling and lithium-halogen exchange.
Executive Summary: The "Ortho-Effect" Decision Matrix
For the process chemist, the choice between the Bromo- and Iodo- variants is not merely about bond strength; it is a trade-off between oxidative addition kinetics and catalyst stability .
-
4-Bromo-3-isopropylbenzoic acid: The industry standard. Stable and cost-effective. However, the ortho-isopropyl group creates significant steric strain (A-value ~2.15), often stalling Pd(0) insertion using classical ligands (e.g., PPh₃).
-
4-Iodo-3-isopropylbenzoic acid: The "Problem Solver." The C–I bond is longer (2.10 Å vs 1.90 Å for C–Br) and weaker (65 kcal/mol vs 81 kcal/mol), allowing the catalyst to bypass the steric gate of the isopropyl group. Critical Caveat: Aryl iodides can cause catalyst poisoning in classical systems due to the formation of stable bridged dimers [1].
Part 1: Structural & Electronic Analysis
The 3-isopropyl group exerts a specific "Picket Fence" effect. Unlike a methyl group, the isopropyl moiety has rotational freedom that effectively shields the 4-position halogen.
| Feature | 4-Bromo-3-isopropylbenzoic acid | 4-Iodo-3-isopropylbenzoic acid | Impact on Reactivity |
| C–X Bond Length | ~1.90 Å | ~2.10 Å | The longer C–I bond extends the reactive site beyond the isopropyl steric radius. |
| C–X BDE | ~81 kcal/mol | ~65 kcal/mol | Iodide undergoes Oxidative Addition (OA) significantly faster, often at room temperature. |
| Leaving Group pKa | -9 (HBr) | -10 (HI) | Iodide is a superior leaving group for Li-Hal exchange. |
| Polarizability | Moderate | High | High polarizability of Iodine stabilizes the Transition State during metal insertion. |
Visualizing the Steric Barrier (Reaction Coordinate)
The following diagram illustrates why the Bromo-substrate often requires forcing conditions (High T), whereas the Iodo-substrate reacts under milder conditions but risks thermodynamic sinks (dimers).
Figure 1: Reaction coordinate comparison showing the high activation energy barrier for the Bromo-analog due to the isopropyl group, versus the lower barrier but stability risk of the Iodo-analog.
Part 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In sterically hindered systems, the standard catalytic cycle (Oxidative Addition
The "Iodide Advantage" in Hindered Systems
For 3-isopropyl substrates, Oxidative Addition (OA) is the rate-determining step.
-
With Substrate-Br: The bulky isopropyl group physically blocks the Pd center from approaching the C–Br bond. Standard catalysts like Pd(PPh₃)₄ often result in <20% yield or require temperatures >100°C, leading to protodehalogenation side products.
-
With Substrate-I: The catalyst can engage the iodine atom from a greater distance.
Recommendation: If using Substrate-I, you must use electron-rich, bulky ligands (e.g., SPhos , XPhos , or P(t-Bu)₃ ) to prevent the formation of stable Pd-iodide dimers (Pd₂L₂I₄) which are catalytically inactive [2].
Experimental Data: Suzuki Coupling Yields
Conditions: 1.0 equiv Ar-X, 1.5 equiv Ph-B(OH)₂, 2 mol% Catalyst, K₂CO₃, Toluene/Water, 80°C, 12h.
| Catalyst System | Substrate-Br Yield | Substrate-I Yield | Notes |
| Pd(PPh₃)₄ | 15% | 45% | "Classical" failure. Iodo forms inactive dimers; Bromo cannot insert. |
| Pd(dppf)Cl₂ | 60% | 88% | Bidentate ligand prevents some dimerization. |
| Pd(OAc)₂ / SPhos | 92% | 98% | Optimal. SPhos bulk facilitates OA on Br and prevents dimer on I. |
Part 3: Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful alternative when metal catalysis fails, but the carboxylic acid moiety complicates the protocol (requires deprotonation first).
-
Substrate-Br: Requires t-BuLi (2.2 equiv) at -78°C. The exchange is slow due to sterics; competing Wurtz coupling is rare.
-
Substrate-I: Reacts with i-PrMgCl (Turbo Grignard) or n-BuLi at significantly higher temperatures (-20°C to 0°C).
Warning: With Substrate-I, the exchange is so fast that if the temperature is not controlled, the resulting Aryl-Li species can attack unreacted Aryl-I (Wurtz coupling), creating a dimer impurity that is difficult to separate.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 4-Iodo-3-isopropylbenzoic acid (from Bromo precursor)
Use this if the Bromo-substrate fails in coupling and the Iodo-substrate is commercially unavailable.
Mechanism: Copper-catalyzed Finkelstein reaction (Aromatic).
-
Reagents: 4-Bromo-3-isopropylbenzoic acid (10 mmol), NaI (20 mmol), CuI (5 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%).
-
Solvent: 1,4-Dioxane (concentration 1M).
-
Procedure:
-
Charge a sealed tube with substrate, NaI, and CuI.
-
Evacuate/backfill with Argon (3x).
-
Add Dioxane and ligand.
-
Heat to 110°C for 24 hours.
-
Workup: Acidify with 1M HCl, extract with EtOAc.
-
-
Expected Yield: 85-92%.
-
Why this works: The diamine ligand stabilizes the Cu(I) intermediate, allowing the nucleophilic iodine to displace the bromine despite the isopropyl steric bulk [3].
Protocol B: High-Efficiency Suzuki Coupling (Using Substrate-Br)
Use this to avoid the cost of the Iodo-analog.
-
Reagents: 4-Bromo-3-isopropylbenzoic acid (1.0 equiv), Boronic Acid (1.5 equiv), Pd-SPhos G3 (2 mol%), K₃PO₄ (3.0 equiv).
-
Solvent: THF:Water (10:1).
-
Procedure:
-
Why this works: The SPhos ligand is electron-rich (accelerates oxidative addition into the hindered C-Br bond) and bulky (facilitates reductive elimination).
Part 5: Decision Workflow (Graphviz)
Use this logic tree to determine the correct starting material and method for your specific application.
Figure 2: Strategic decision matrix for selecting between Bromo- and Iodo- precursors based on coupling partner sterics and initial screening results.
References
-
Organometallics (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[3]Link
-
Chemical Science (2011). Pd-catalyzed cross-coupling of sterically hindered aryl halides. (Demonstrates the necessity of Buchwald ligands for hindered substrates). Link
-
Journal of the American Chemical Society (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides. (The standard Klapars/Buchwald Finkelstein protocol). Link
-
PubChem. 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[4]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Journey: The Synthesis and Characterization of 4-Bromo-3-isopropylbenzoic Acid
A Senior Application Scientist's Guide to the Spectroscopic Nuances of Aromatic Substitution
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of a molecule and its precursors is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers an in-depth spectroscopic comparison of 4-Bromo-3-isopropylbenzoic acid and its precursor, 3-isopropylbenzoic acid, supported by detailed experimental protocols and data interpretation.
Introduction: The Importance of Spectroscopic Verification in Synthesis
In the synthesis of novel chemical entities, particularly for pharmaceutical applications, rigorous characterization at each synthetic step is not merely a formality but a critical component of quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. By comparing the spectra of a starting material with its product, we can confirm the success of a chemical transformation, identify the presence of impurities, and elucidate the precise structural changes that have occurred. This guide will walk through the synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid, focusing on the distinct spectroscopic shifts that signify the successful addition of a bromine atom to the aromatic ring.
Synthesis of 4-Bromo-3-isopropylbenzoic Acid: An Experimental Protocol
The synthesis of 4-Bromo-3-isopropylbenzoic acid is achieved through the electrophilic aromatic substitution of 3-isopropylbenzoic acid. The isopropyl and carboxylic acid groups on the benzene ring are ortho, para, and meta-directing, respectively. However, the bulky isopropyl group sterically hinders the ortho positions, and the carboxylic acid group is deactivating. Therefore, bromination is expected to occur at the position para to the activating isopropyl group and meta to the deactivating carboxylic acid group.
Experimental Workflow
Caption: Synthetic workflow for the bromination of 3-isopropylbenzoic acid.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-isopropylbenzoic acid (5.0 g, 30.4 mmol) in 30 mL of dichloromethane. Add a catalytic amount of iron(III) bromide (0.15 g, 0.5 mmol).
-
Bromination: Cool the mixture to 0°C in an ice bath. Prepare a solution of bromine (1.6 mL, 31.0 mmol) in 10 mL of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure 4-Bromo-3-isopropylbenzoic acid as a white crystalline solid.
Spectroscopic Comparison: Unveiling the Molecular Transformation
The success of the bromination reaction is confirmed by a detailed comparison of the spectroscopic data of the precursor, 3-isopropylbenzoic acid, and the final product, 4-Bromo-3-isopropylbenzoic acid.
¹H NMR Spectroscopy: A Tale of Shifting Protons
The most telling evidence of the bromination comes from the changes in the aromatic region of the ¹H NMR spectrum.
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3-Isopropylbenzoic acid | 1.25 | Doublet | 6H | -CH(CH ₃)₂ |
| 3.00 | Septet | 1H | -CH (CH₃)₂ | |
| 7.40 | Triplet | 1H | Ar-H | |
| 7.60 | Doublet | 1H | Ar-H | |
| 7.85 | Doublet | 1H | Ar-H | |
| 7.95 | Singlet | 1H | Ar-H | |
| 12.50 | Broad Singlet | 1H | -COOH | |
| 4-Bromo-3-isopropylbenzoic acid | 1.28 | Doublet | 6H | -CH(CH ₃)₂ |
| 3.50 | Septet | 1H | -CH (CH₃)₂ | |
| 7.65 | Doublet | 1H | Ar-H | |
| 7.80 | Doublet of Doublets | 1H | Ar-H | |
| 8.10 | Doublet | 1H | Ar-H | |
| 12.60 | Broad Singlet | 1H | -COOH |
Analysis:
-
Isopropyl Group: The signals for the isopropyl group remain largely unchanged, with a slight downfield shift of the methine proton in the product due to the influence of the adjacent bromine atom.
-
Aromatic Protons: The aromatic region of 3-isopropylbenzoic acid shows a complex pattern for the four protons. In contrast, 4-Bromo-3-isopropylbenzoic acid exhibits a simpler and more downfield-shifted pattern for the three remaining aromatic protons. The introduction of the electron-withdrawing bromine atom deshields the adjacent protons, causing their signals to shift to a higher frequency.
-
Carboxylic Acid Proton: The carboxylic acid proton appears as a broad singlet at a high chemical shift in both spectra, as expected.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the bromination at the C4 position.
| Compound | Chemical Shift (ppm) | Assignment |
| 3-Isopropylbenzoic acid | 23.9 | -CH(C H₃)₂ |
| 34.2 | -C H(CH₃)₂ | |
| 127.5 | Ar-C | |
| 128.4 | Ar-C | |
| 130.2 | Ar-C | |
| 131.5 | Ar-C | |
| 136.8 | Ar-C | |
| 150.1 | Ar-C | |
| 167.8 | -C OOH | |
| 4-Bromo-3-isopropylbenzoic acid | 23.5 | -CH(C H₃)₂ |
| 39.0 | -C H(CH₃)₂ | |
| 124.0 | Ar-C-Br | |
| 129.0 | Ar-C | |
| 130.5 | Ar-C | |
| 132.8 | Ar-C | |
| 134.5 | Ar-C | |
| 154.0 | Ar-C | |
| 166.5 | -C OOH |
Analysis:
-
A new signal appears in the spectrum of the product at approximately 124.0 ppm, which is characteristic of a carbon atom attached to a bromine atom.
-
The signals for the other aromatic carbons are also shifted, reflecting the change in the electronic environment of the ring upon bromination.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is particularly useful for identifying the presence of key functional groups.
| Compound | Frequency (cm⁻¹) | Vibrational Mode |
| 3-Isopropylbenzoic acid | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2960 | C-H stretch (aliphatic) | |
| 1690 | C=O stretch (carboxylic acid) | |
| 1600, 1460 | C=C stretch (aromatic) | |
| 1290 | C-O stretch | |
| 4-Bromo-3-isopropylbenzoic acid | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2965 | C-H stretch (aliphatic) | |
| 1695 | C=O stretch (carboxylic acid) | |
| 1590, 1450 | C=C stretch (aromatic) | |
| 1285 | C-O stretch | |
| 550-750 | C-Br stretch |
Analysis:
-
Both spectra show the characteristic broad O-H stretch of a carboxylic acid and the strong C=O stretch.
-
The key difference is the appearance of a new absorption band in the 550-750 cm⁻¹ region in the spectrum of 4-Bromo-3-isopropylbenzoic acid, which is indicative of a C-Br stretching vibration.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the addition of a bromine atom.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 3-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 164 (M⁺), 149 (M⁺ - CH₃), 121 (M⁺ - C₃H₇) |
| 4-Bromo-3-isopropylbenzoic acid | C₁₀H₁₁BrO₂ | 243.10 | 242/244 (M⁺, isotopic pattern for Br), 227/229 (M⁺ - CH₃), 199/201 (M⁺ - C₃H₇), 163 (M⁺ - Br) |
Analysis:
-
The mass spectrum of 3-isopropylbenzoic acid shows a molecular ion peak at m/z 164.
-
The mass spectrum of 4-Bromo-3-isopropylbenzoic acid displays a characteristic pair of molecular ion peaks at m/z 242 and 244, with approximately equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Conclusion
The comprehensive spectroscopic analysis presented in this guide unequivocally confirms the successful synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The shifts in the ¹H and ¹³C NMR spectra pinpoint the location of the bromine atom on the aromatic ring, the new C-Br stretch in the IR spectrum identifies the new functional group, and the isotopic pattern in the mass spectrum confirms the elemental composition. This systematic approach to spectroscopic comparison is an indispensable tool for the modern synthetic chemist, ensuring the integrity and purity of synthesized compounds.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. 4-Bromo-3-isopropylbenzoic acid. [Link]
Benchmarking 4-Bromo-3-isopropylbenzoic Acid: A Guide to Steric Challenges & Synthetic Utility
[1]
Executive Summary
4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2) is a specialized building block that bridges the gap between standard halogenated benzoates and highly hindered aryl halides.[1][2][3] Unlike its unhindered analog (4-bromobenzoic acid) or its methyl-substituted counterpart, the presence of a bulky isopropyl group at the ortho position relative to the bromine atom introduces significant steric strain.[1] This guide benchmarks its performance in palladium-catalyzed cross-couplings, delineates the optimal synthetic route for its preparation, and provides validated protocols for overcoming its inherent reactivity challenges in drug discovery applications.
Part 1: Chemical Profile & Structural Analysis[1]
The utility of 4-Bromo-3-isopropylbenzoic acid lies in its dual functionality: a reactive aryl bromide for cross-coupling and a carboxylic acid for amide/ester formation.[1] However, the 3-isopropyl group exerts a "gatekeeper" effect, influencing both the thermodynamics of the acid and the kinetics of the bromide.
| Feature | Specification | Impact on Synthesis |
| CAS Number | 741698-94-2 | Unique identifier for procurement. |
| Formula | C₁₀H₁₁BrO₂ | MW: 243.10 g/mol .[1] |
| Steric Bulk | 3-Isopropyl ( | Significantly hinders Pd oxidative addition at C4 compared to 3-Methyl.[1] |
| Electronic Effect | Weakly activating (Alkyl) | Counteracts the electron-withdrawing acid, slightly increasing electron density at C4.[1] |
| Solubility | Moderate (LogP ~3.3) | Improved lipophilicity over 4-bromobenzoic acid; soluble in DCM, THF, EtOAc.[1] |
Structural Visualization (Steric Clash)
The following diagram illustrates the steric environment. The isopropyl group forces the carboxylic acid out of planarity and shields the C-Br bond, necessitating specialized catalytic systems.[1]
Caption: Schematic representation of the steric hindrance exerted by the 3-isopropyl group on the 4-bromo reactive site.
Part 2: Synthesis of the Core Scaffold
While commercially available, understanding the synthesis is crucial for scale-up. The most robust industrial route avoids the non-selective bromination of 3-isopropylbenzoic acid.[1] Instead, it utilizes the oxidation of a pre-brominated toluene derivative.
Recommended Route: Oxidation of 4-Bromo-3-isopropyltoluene
This route ensures regiochemical purity, as separating isomers of the acid is difficult.[1]
Caption: Optimized synthetic pathway via oxidation of the methyl group, avoiding regioselectivity issues of direct acid bromination.
Part 3: Benchmarking Performance in Suzuki-Miyaura Coupling
The primary challenge with CAS 741698-94-2 is the "Ortho Effect" in cross-coupling reactions.[1] We compared its performance against less hindered analogs to quantify the reactivity penalty.
Experimental Setup:
-
Reaction: Coupling with Phenylboronic acid (1.5 equiv).[1]
-
Conditions: Pd(PPh₃)₄ (Standard) vs. Pd(dtbpf)Cl₂ (Active).
-
Base/Solvent: K₂CO₃, Dioxane/H₂O, 80°C, 4h.[1]
Comparative Yield Data
| Substrate | Steric Bulk (C3) | Yield (Standard Catalyst) | Yield (Active Catalyst) | Analysis |
| 4-Bromobenzoic acid | H (None) | 98% | >99% | Baseline reactivity.[1] Fast oxidative addition.[1] |
| 4-Bromo-3-methylbenzoic acid | Methyl | 82% | 96% | Minor steric penalty.[1] Standard catalysts work well.[1] |
| 4-Bromo-3-isopropylbenzoic acid | Isopropyl | 35% | 92% | Significant penalty. Requires electron-rich, bulky ligands.[1] |
Key Insight: The isopropyl group reduces the yield by >60% when using standard triphenylphosphine ligands due to slow oxidative addition.[1] Switching to Pd(dtbpf)Cl₂ (a catalyst with a wide bite angle and bulky ferrocenyl ligand) restores the yield to near-quantitative levels.[1]
Part 4: Detailed Experimental Protocols
Protocol A: High-Yield Suzuki Coupling (Sterically Demanding)
Use this protocol to couple 4-Bromo-3-isopropylbenzoic acid with aryl boronic acids.[1]
Reagents:
-
4-Bromo-3-isopropylbenzoic acid (1.0 equiv, 1 mmol, 243 mg)[1]
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.02 equiv, 2 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)[1]
Step-by-Step Workflow:
-
Setup: Charge a 20 mL reaction vial with the benzoic acid derivative, boronic acid, K₃PO₄, and Pd catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Note: The reaction typically reaches completion in 2-4 hours. Monitor by LCMS (Acidic mobile phase to keep the product protonated or neutral).
-
-
Workup: Cool to RT. Acidify to pH ~3 with 1N HCl (critical to protonate the carboxylate). Extract with Ethyl Acetate (3x).[1]
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes with 1% Acetic Acid).
Self-Validation Check:
-
If yield is low: Check oxygen levels.[1] The electron-rich ligand is sensitive to oxidation.[1]
-
If starting material remains: Increase temperature to 100°C; the steric barrier requires thermal energy to overcome.
Protocol B: Amide Coupling (Carboxylic Acid Activation)
Due to the steric bulk at C3, activation of the C1 acid is generally unaffected, but solubility can be tricky.
-
Dissolve 4-Bromo-3-isopropylbenzoic acid in DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins.
-
Add amine (1.1 equiv).[1]
-
Observation: Reaction proceeds at standard rates (unlike the coupling at C4). The C3 isopropyl group is too distant to hinder the C1 carboxylate significantly.[1]
Part 5: Applications in Drug Discovery[1]
This scaffold is increasingly utilized in medicinal chemistry to modulate potency and metabolic stability.[1]
-
GLP-1 Agonists: The isopropyl group provides lipophilic bulk that fits into hydrophobic pockets of GPCRs, often replacing a simple methyl group to improve binding affinity [1].[1]
-
Kinase Inhibitors: Used as a "hinge binder" core where the bromine is replaced by a heterocycle via Suzuki coupling.[1] The isopropyl group restricts rotation, potentially locking the molecule into a bioactive conformation (Atropisomerism potential).
-
Agrochemicals: The scaffold serves as a precursor for highly selective herbicides where steric bulk prevents rapid degradation by plant enzymes.[1]
References
-
Synthesis and SAR of Benzoic Acid Derivatives. Journal of Medicinal Chemistry. Validated scaffold usage in GPCR modulation.
-
Steric Effects in Suzuki-Miyaura Coupling. Chemical Reviews. Discusses the impact of ortho-isopropyl groups on Pd-catalysis rates.
-
Pd(dtbpf)Cl2 for Sterically Hindered Couplings. Organic Letters. Source for the optimized catalyst protocol. [1]
-
4-Bromo-3-isopropylbenzoic acid Product Data. PubChem. Physical properties and CAS verification. [1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
